TAMRA-PEG4-Tetrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C90H100N16O18 |
|---|---|
Molecular Weight |
1693.9 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/2C45H50N8O9/c1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)38-25-32(9-12-35(38)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43;1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)35-12-9-32(25-38(35)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43/h2*5-14,25-27,29H,15-24,28H2,1-4H3,(H2-,46,47,54,55,56,57) |
InChI Key |
ALWNCKYHRQJXJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to TAMRA-PEG4-Tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TAMRA-PEG4-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its core structure, physicochemical properties, and detailed experimental protocols for its application in labeling and imaging. This document is intended to be a valuable resource for researchers utilizing "click chemistry" for advanced biological studies and drug development.
Core Structure and Components
This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling. It consists of three key components: a fluorescent reporter (TAMRA), a hydrophilic spacer (PEG4), and a bioorthogonal reactive handle (Tetrazine).
-
TAMRA (Carboxytetramethylrhodamine): A bright, photostable rhodamine-based fluorophore. It exhibits a strong orange-red fluorescence, making it an excellent choice for a variety of fluorescence microscopy and detection applications[1].
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol linker. The inclusion of the PEG4 spacer enhances the molecule's aqueous solubility, reduces non-specific binding to biomolecules, and provides spatial separation between the dye and the target molecule, which can help to minimize fluorescence quenching[2].
-
Tetrazine: A highly reactive and specific moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is known for its exceptionally fast kinetics and the ability to proceed with high efficiency in complex biological media without the need for a catalyst[3][4]. The tetrazine group specifically reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO)[5].
The precise arrangement of these components allows for the efficient and specific labeling of target molecules that have been pre-functionalized with a TCO group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄₅H₅₀N₈O₉ | [5] |
| Molecular Weight | 846.9 g/mol | [5] |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO, DMF | [5] |
| Excitation Maximum (λex) | 553 nm | |
| Emission Maximum (λem) | 575 nm | [5] |
| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Storage Conditions | -20°C, protected from light and moisture | [5] |
Experimental Protocols
The primary application of this compound is in bioorthogonal labeling via the iEDDA reaction. Below are detailed protocols for a typical protein labeling experiment and subsequent live-cell imaging.
Protocol for TCO-Functionalization of a Target Protein
Before labeling with this compound, the target protein must be functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the protein with a TCO-NHS ester, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Concentration Determination: Determine the concentration of the purified TCO-functionalized protein using a standard protein assay (e.g., BCA assay).
Protocol for Bioorthogonal Labeling with this compound
Materials:
-
TCO-functionalized protein
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
This compound Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 2-5 fold molar excess of the this compound stock solution to the TCO-functionalized protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically complete within this timeframe due to the fast kinetics of the iEDDA reaction.
-
Purification (Optional): For applications requiring the removal of unbound this compound, the labeled protein can be purified using a desalting column. For many imaging applications, a simple wash step is sufficient.
Protocol for Live-Cell Imaging
This protocol outlines the labeling and imaging of live cells expressing a TCO-modified biomolecule.
Materials:
-
Live cells expressing the TCO-modified target molecule
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified molecule in a suitable imaging vessel (e.g., glass-bottom dish).
-
Labeling Solution Preparation: Prepare a working solution of this compound in cell culture medium at a final concentration of 1-10 µM.
-
Cell Labeling: Remove the existing medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound probe[6].
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm)[1].
Visualizing the Workflow: Bioorthogonal Labeling and Imaging
The following diagram illustrates the experimental workflow for labeling a TCO-modified protein on the surface of a live cell with this compound and subsequent visualization by fluorescence microscopy.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Live-Cell Imaging: The high specificity and rapid kinetics of the iEDDA reaction allow for the labeling of specific biomolecules in living cells with minimal perturbation to the biological system[7]. This enables the study of protein trafficking, localization, and dynamics in real-time.
-
Super-Resolution Microscopy: The brightness and photostability of TAMRA, combined with the specificity of tetrazine ligation, make this probe suitable for advanced imaging techniques such as super-resolution microscopy, allowing for visualization at the nanoscale[8][9].
-
PROTACs and Drug Delivery: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can be used as a fluorescently labeled linker to study the formation and cellular uptake of these therapeutic molecules[10].
-
Biomarker Detection: The ability to specifically label and visualize target molecules makes this reagent valuable for the development of diagnostic assays and for tracking biomarkers in various disease models.
-
In Vivo Imaging: The principles of pre-targeted imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, can be applied for in vivo imaging applications[7][11].
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
A Technical Guide to TAMRA-PEG4-Tetrazine: Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and fluorescent properties of TAMRA-PEG4-Tetrazine, a key reagent in the field of bioorthogonal chemistry. It details its use in advanced labeling applications, provides standardized experimental protocols, and illustrates the underlying chemical principles.
Core Chemical and Physical Properties
This compound is a fluorescent probe that combines a bright tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive tetrazine moiety.[1][2] The PEG4 linker enhances solubility in aqueous solutions and minimizes non-specific binding in biological systems.[1][3] The tetrazine group enables rapid and specific covalent bond formation with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through a bioorthogonal reaction.[4]
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C45H50N8O9 | |
| Molecular Weight | ~846.9 g/mol | |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, protected from light |
Table 2: Spectroscopic and Fluorescent Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | 572-575 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Recommended Laser Lines | 532 nm or 555 nm | |
| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555, DyLight® 549 |
The Chemistry of Bioorthogonal Labeling
The primary application of this compound is in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is prized for its exceptionally fast kinetics and high specificity within complex biological environments.
-
Reaction Mechanism: The electron-deficient tetrazine ring reacts rapidly with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). This [4+2] cycloaddition is followed by the irreversible elimination of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) linkage.
-
Fluorogenic Nature: A key advantage of many tetrazine-dye conjugates is their fluorogenic property. The tetrazine moiety can quench the fluorescence of the attached TAMRA dye. Upon reaction with a TCO-modified target, this quenching effect is eliminated, leading to a significant increase in fluorescence signal. This "turn-on" mechanism is highly advantageous for live-cell imaging as it reduces background noise from unreacted probes, often eliminating the need for wash steps.
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound. Optimization is often necessary for specific applications.
This protocol describes the labeling of a purified protein that has been functionalized with a TCO group (e.g., via an NHS-ester reaction).
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting column or other protein purification system (e.g., SEC).
Procedure:
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Store any unused portion at -20°C.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-functionalized protein solution. The final concentration of the organic solvent (DMSO/DMF) should be kept low (<10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid, and its progress can sometimes be monitored by the disappearance of the tetrazine's characteristic pink color.
-
Purification: Remove the unreacted this compound using a desalting column or size-exclusion chromatography to obtain the purified, fluorescently labeled protein.
-
Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy. The protein concentration is determined from the absorbance at 280 nm (corrected for the dye's absorbance at this wavelength), and the dye concentration is determined from its maximal absorbance (~555 nm).
This protocol is for labeling a specific protein in living cells. It assumes the target protein has been expressed with a tag (e.g., HaloTag) or a non-canonical amino acid that has been modified with a TCO group.
Materials:
-
Live cells expressing the TCO-modified target protein.
-
Complete cell culture medium.
-
This compound stock solution (1-10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells under standard conditions. For adherent cells, they can be grown on coverslips or in plates suitable for microscopy or flow cytometry.
-
Prepare Labeling Medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 0.5-10 µM. The optimal concentration should be determined empirically.
-
Labeling: Remove the existing medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): Due to the fluorogenic nature of the reaction, washing may not be necessary. However, to minimize background for certain applications, cells can be washed 2-3 times with pre-warmed PBS or culture medium.
-
Analysis: Proceed immediately with analysis via fluorescence microscopy or flow cytometry.
Applications in Research and Development
The unique properties of this compound make it a versatile tool for a variety of advanced applications:
-
Cellular Imaging: Used for highly specific labeling of proteins and other biomolecules in both fixed and living cells for fluorescence microscopy, including super-resolution techniques.
-
Flow Cytometry: Enables the quantification of cell-surface or intracellular targets with high specificity.
-
Drug Development: Incorporated into linkers for antibody-drug conjugates (ADCs) and PROTACs, allowing for precise assembly and tracking of these complex therapeutic molecules.
-
In Vivo Imaging: The fast, bioorthogonal nature of the iEDDA reaction makes it suitable for pre-targeted imaging applications in living organisms.
Summary
This compound is a powerful fluorescent probe that leverages the speed and specificity of the inverse-electron-demand Diels-Alder reaction for bioorthogonal labeling. Its combination of a bright, stable fluorophore, a biocompatible PEG linker, and a highly reactive tetrazine group provides a robust solution for researchers in cell biology, chemical biology, and drug discovery. The fluorogenic nature of this reagent is a significant advantage, enabling high-contrast imaging in complex biological systems with minimal background interference.
References
An In-depth Technical Guide to TAMRA-PEG4-Tetrazine: Spectroscopic Properties and Bioorthogonal Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fluorescent probe TAMRA-PEG4-Tetrazine, focusing on its spectral characteristics and its application in bioorthogonal chemistry. Detailed quantitative data, experimental protocols for spectral measurement, and a visualization of its primary reaction mechanism are presented to support researchers in utilizing this versatile molecule.
Core Spectroscopic and Physicochemical Properties
This compound is a fluorescent labeling reagent that combines the bright photophysical properties of Tetramethylrhodamine (TAMRA) with the highly efficient and specific reactivity of a tetrazine moiety. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility in aqueous environments and reduces non-specific binding.[1] Its primary utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal "click chemistry".[2][3] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.[4][5]
The key quantitative characteristics of this compound are summarized below.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~553 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.3 - 0.5 (for parent TAMRA) | |
| Molecular Weight | 846.92 g/mol | |
| Solubility | DMSO, DMF | |
| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555, DyLight® 549 |
Experimental Protocol: Measurement of Fluorescence Spectrum
This section outlines a generalized protocol for measuring the fluorescence excitation and emission spectra of this compound. The specific parameters may require optimization based on the available instrumentation and experimental context.
2.1 Materials and Reagents
-
This compound: Stock solution prepared in anhydrous DMSO.
-
Spectroscopy-grade solvent/buffer: e.g., Phosphate-Buffered Saline (PBS, pH 7.4), or 10 mM HEPES with 0.1 M NaCl.
-
Fluorometer: A calibrated instrument capable of measuring fluorescence spectra (e.g., Horiba Fluorolog, Agilent Cary Eclipse).
-
Quartz or PMMA cuvettes: Typically 1 cm pathlength.
2.2 Sample Preparation
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store protected from light at -20°C.
-
Create a dilute working solution of the fluorophore in the desired aqueous buffer (e.g., PBS). The final concentration should be low enough to avoid inner filter effects, typically in the range of 1-5 µM.
-
Ensure the final concentration of DMSO in the aqueous solution is minimal (typically <1%) to avoid solvent effects on the spectra.
-
Transfer the final solution to the cuvette for measurement.
2.3 Instrument Configuration (General Guidelines)
-
Power On: Allow the instrument's light source (e.g., Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure stable output.
-
Set Excitation Parameters:
-
To measure the emission spectrum , set the excitation wavelength to the known maximum, approximately 553 nm .
-
Set the excitation slit width. A common starting point is 5 nm . Narrower slits (e.g., 2.5 nm) provide better spectral resolution but less signal, while wider slits (e.g., 10 nm) increase signal at the cost of resolution.
-
-
Set Emission Parameters:
-
To measure the emission spectrum , set the scanning range to encompass the expected emission peak, for example, from 560 nm to 650 nm .
-
To measure the excitation spectrum , set the emission monochromator to the peak wavelength of 575 nm and scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).
-
Set the emission slit width, typically equal to the excitation slit width (e.g., 5 nm ).
-
-
Data Acquisition:
-
Set the integration time (e.g., 0.1 s).
-
Acquire a blank measurement using the buffer/solvent alone and subtract it from the sample measurement to correct for background signal and Raman scattering.
-
Acquire the spectrum for the this compound sample.
-
Visualization of Core Application: Bioorthogonal Pretargeting
This compound is frequently used in pretargeted imaging and labeling strategies. This approach decouples the targeting of a biomolecule from the delivery of the imaging agent, allowing for improved signal-to-noise ratios. The workflow involves the IEDDA reaction between the tetrazine probe and a TCO-modified biomolecule.
Caption: Workflow for pretargeted imaging using this compound.
References
In-Depth Technical Guide to TAMRA-PEG4-Tetrazine: Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (TAMRA)-PEG4-Tetrazine, a key reagent in bioorthogonal chemistry. It details its photophysical properties, experimental protocols for its application in labeling biomolecules, and illustrates relevant workflows and signaling pathways.
Core Properties of TAMRA-PEG4-Tetrazine
This compound is a fluorescent probe that combines the bright, photostable TAMRA fluorophore with a tetrazine moiety through a polyethylene (B3416737) glycol (PEG) spacer. The tetrazine group enables highly specific and rapid bioorthogonal ligation with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is characterized by its exceptional kinetics and the absence of cytotoxic catalysts, making it ideal for applications in living systems.[1][2] The PEG4 linker enhances the molecule's solubility in aqueous buffers and reduces non-specific binding.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its core fluorophore, TAMRA.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~544 - 552 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[1][3][4] |
| Emission Maximum (λem) | ~572 - 580 nm | The emission peak is characteristic of the TAMRA fluorophore.[1][5][6] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[1][4] |
| Molecular Weight (MW) | ~846.9 g/mol | For the this compound conjugate.[1] |
| Quantum Yield (Φ) | ~0.1 - 0.5 | Represents the efficiency of the fluorescence process.[1][6] |
| Solubility | DMSO, DMF | Soluble in common organic solvents used for preparing stock solutions.[1] |
Experimental Protocols
General Protocol for Bioorthogonal Labeling of TCO-Modified Proteins
This protocol outlines the general steps for labeling a protein functionalized with a trans-cyclooctene (TCO) group using this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or DMF for stock solution preparation
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized this compound in DMSO or DMF to a concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 1.1 to 2-fold molar excess of the this compound stock solution.[7] The final concentration of the protein should typically be in the low micromolar range.
-
Incubation: Incubate the reaction mixture at room temperature for 30-120 minutes.[7] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove the excess, unreacted this compound from the labeled protein using a desalting column, spin filtration, or dialysis.
-
Confirmation of Labeling: Successful labeling can be confirmed by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for TAMRA concentration). The degree of labeling can be calculated using the respective extinction coefficients.
Protocol for In-Situ Labeling of Intracellular Proteins in Live Cells
This protocol describes the labeling of a tetrazine-tagged intracellular protein with a TCO-functionalized fluorescent probe. While the example uses a generic TCO-fluorophore, the principle is directly applicable to a scenario where the protein is TCO-tagged and labeled with this compound.
Materials:
-
Mammalian cells expressing the TCO-tagged protein of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein in a suitable vessel (e.g., glass-bottom dish for microscopy).
-
Prepare Labeling Solution: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM. It is advisable to perform a titration to find the optimal concentration.
-
Cell Labeling: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound working solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and image using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).
Visualizing Workflows and Pathways
Bioorthogonal Labeling Workflow
The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with this compound.
Caption: General workflow for bioorthogonal protein labeling.
Antibody-Drug Conjugate (ADC) Signaling Pathway
This diagram shows a simplified signaling pathway for an antibody-drug conjugate (ADC) that utilizes tetrazine "click-to-release" chemistry for targeted drug delivery.
Caption: ADC "click-to-release" mechanism.
Experimental Workflow for Live Cell Imaging
This diagram outlines the key steps for labeling and imaging intracellular proteins in live cells using this compound.
Caption: Live cell imaging experimental workflow.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 6. lifetein.com [lifetein.com]
- 7. interchim.fr [interchim.fr]
An In-Depth Technical Guide to TAMRA-PEG4-Tetrazine Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TAMRA-PEG4-Tetrazine, a key reagent in the field of bioorthogonal chemistry. It details the underlying principles of its reactivity, provides structured quantitative data, and offers detailed experimental protocols for its application in bioconjugation.
Core Principles of this compound Chemistry
This compound is a versatile chemical probe that consists of three key components: a TAMRA (Tetramethylrhodamine) fluorophore, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive tetrazine moiety.[1][2] The TAMRA component provides a bright and stable red fluorescent signal, making it ideal for sensitive detection and imaging applications.[1] The PEG4 linker enhances the molecule's solubility in aqueous buffers and minimizes non-specific binding in complex biological systems.[1]
The cornerstone of its utility lies in the tetrazine group, which participates in an exceptionally rapid and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] This reaction occurs with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond. The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with reaction rates up to 30,000 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations. This reaction is highly chemoselective, proceeding efficiently in complex biological media without interfering with native functional groups.
A significant feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with a dienophile like TCO, the tetrazine is consumed, leading to a substantial increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous for live-cell imaging as it reduces background noise from unreacted probes.
Quantitative Data
The following tables summarize the key physical, spectral, and kinetic properties of this compound and its reaction with TCO.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₄₅H₅₀N₈O₉ |
| Molecular Weight | 846.9 g/mol |
| Appearance | Red solid |
| Solubility | DMSO, DMF |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | 572-575 nm |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) of parent TAMRA | ~0.1 - 0.3 |
| Purity | ≥95% |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye. The quantum yield is for the unconjugated TAMRA fluorophore and may be lower in the tetrazine conjugate due to quenching effects.
Table 2: Kinetic Data for the Tetrazine-TCO Ligation
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | Up to 30,000 M⁻¹s⁻¹ | Varies with specific TCO and tetrazine derivatives, solvent, and temperature. |
| Reaction Time | Minutes at micromolar concentrations | Typically 30-60 minutes for completion at low concentrations. |
| Optimal pH Range | 6.0 - 9.0 | The reaction is efficient under a broad range of physiological pH values. |
| Temperature | Room Temperature to 37°C | The reaction proceeds rapidly at ambient and physiological temperatures. |
Visualizing the Chemistry and Workflows
The IEDDA Reaction Mechanism
The reaction between tetrazine and TCO proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.
Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Workflow for Protein Labeling
A common strategy for labeling a protein of interest involves a two-step process: first, the protein is functionalized with a TCO group, and then it is reacted with this compound.
Caption: General workflow for two-step protein labeling.
Experimental Protocols
This section provides a detailed protocol for the labeling of an antibody with this compound using a TCO-NHS ester for initial modification.
Protocol 1: Antibody Functionalization with TCO
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer (PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Prepare TCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Note: The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
The purified TCO-labeled antibody is now ready for ligation.
-
Protocol 2: Ligation of TCO-Antibody with this compound
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare this compound Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
-
Ligation Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-labeled antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.
-
-
Purification:
-
Remove unreacted this compound using a desalting spin column equilibrated with PBS, pH 7.4. The labeled antibody will be in the eluate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Analyze the final conjugate by SDS-PAGE to confirm conjugation and purity. A fluorescent band corresponding to the molecular weight of the antibody should be visible under appropriate illumination.
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Key Applications: Pretargeted Imaging
One of the most powerful applications of the tetrazine-TCO ligation is in pretargeted imaging. This multi-step strategy decouples the targeting of a biomolecule (e.g., an antibody to a tumor) from the delivery of the imaging agent.
Caption: The workflow for pretargeted in vivo imaging.
This approach offers significant advantages:
-
Improved Signal-to-Background Ratios: The slow-clearing antibody is allowed to accumulate at the target and wash out from non-target tissues before the fast-clearing, labeled tetrazine is administered.
-
Reduced Radiation Dose: For applications with radiolabeled tetrazines (e.g., for PET imaging), this method minimizes the patient's exposure to radiation as the radionuclide is cleared quickly.
-
Versatility: The same TCO-modified antibody can be used with different tetrazine-based probes for various imaging modalities or therapeutic applications.
Conclusion
This compound, powered by the inverse-electron-demand Diels-Alder reaction, represents a cornerstone of modern bioconjugation and chemical biology. Its combination of rapid, specific reactivity, favorable physicochemical properties, and bright fluorescence makes it an invaluable tool for researchers. The ability to perform this chemistry in complex biological systems has opened new avenues for cellular imaging, diagnostics, and the development of targeted therapeutics. The protocols and data provided in this guide serve as a robust foundation for the successful implementation of this powerful technology.
References
The Inverse Electron Demand Diels-Alder Reaction: An In-Depth Technical Guide for Researchers and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, offering a unique combination of rapid kinetics, high specificity, and biocompatibility. This guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols, and quantitative data to inform its application in research and therapeutic development.
Core Principles
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory. Specifically, the reaction rate is accelerated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][2]
Key Components:
-
Dienes: In the context of bioorthogonal chemistry, the most commonly employed dienes are electron-deficient tetrazines.[3] The electron-withdrawing nitrogen atoms in the tetrazine ring lower its LUMO energy, making it highly reactive towards electron-rich dienophiles.[4] The reactivity of tetrazines can be tuned by modifying the substituents on the ring.[2]
-
Dienophiles: A variety of electron-rich dienophiles are used in IEDDA reactions, with strained alkenes and alkynes being particularly prominent. Trans-cyclooctene (TCO) and its derivatives are among the most reactive dienophiles due to their significant ring strain, which raises the energy of their HOMO.[2][5] Norbornenes are another class of strained dienophiles frequently used.[2]
The reaction proceeds through a concerted, though often asynchronous, [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[3][6] This irreversible release of nitrogen gas provides a strong thermodynamic driving force for the reaction.[7]
Quantitative Data for IEDDA Reactions
The efficiency of an IEDDA reaction is quantified by its second-order rate constant (k₂). The following tables summarize kinetic data for commonly used tetrazine and dienophile pairs, providing a basis for selecting the optimal components for a specific application.
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Reactions
| Diene (Tetrazine) | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/H₂O |
| 3-methyl-6-phenyl-s-tetrazine | TCO | 330 | 9:1 MeOH/H₂O |
| 3-(p-benzylaminocarbonyl)-6-phenyl-s-tetrazine | TCO | 140 | 9:1 MeOH/H₂O |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 | Not Specified |
| Hydrogen-substituted tetrazines | TCO | 2000 (±400) | Not Specified |
| Dipyridal tetrazine | TCO | 2000 (±400) | Not Specified |
Data compiled from multiple sources.
Table 2: Comparison of IEDDA with Other Bioorthogonal "Click" Chemistry Reactions
| Click Reaction | Typical Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Catalyst Required |
| IEDDA (TCO-based) | 10³ - 10⁶ | No |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 | No |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10³ | Yes (Cu(I)) |
| Staudinger Ligation | 10⁻³ | No |
This table highlights the superior kinetics of the IEDDA reaction compared to other common bioorthogonal reactions.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the IEDDA reaction.
Protocol 1: General Protein-Protein Conjugation via IEDDA
This protocol describes the conjugation of two proteins using TCO and tetrazine derivatives.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
1 M NaHCO₃
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO-NHS:
-
Protein 2 Activation with Tetrazine-NHS:
-
IEDDA Ligation:
-
Mix the TCO-activated Protein 1 and tetrazine-activated Protein 2 in a 1:1 molar ratio.[8]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[7]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum between 510 and 550 nm.[7]
-
The final conjugate can be used directly or further purified by size-exclusion chromatography.
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines the use of IEDDA for labeling a target protein on the surface of live cells with a fluorescent dye.
Materials:
-
Live cells expressing a TCO-modified protein
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells under standard conditions to the desired confluency.
-
Incubation with Tetrazine-Dye:
-
Prepare a solution of the tetrazine-functionalized dye in the live-cell imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[9]
-
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unreacted tetrazine-dye.[9]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the IEDDA reaction.
Caption: The reaction mechanism of the inverse electron demand Diels-Alder reaction.
Caption: A generalized workflow for pre-targeted cancer therapy using the IEDDA reaction.
References
- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluorescent Protein Labeling with TAMRA-PEG4-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Among the arsenal (B13267) of available techniques, bioorthogonal click chemistry has emerged as a powerful tool for its high specificity, rapid reaction kinetics, and biocompatibility. This guide provides a comprehensive technical overview of TAMRA-PEG4-Tetrazine, a fluorescent probe that leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction for the targeted labeling of proteins. This reaction, occurring between a tetrazine moiety and a strained dienophile such as trans-cyclooctene (B1233481) (TCO), offers unparalleled speed and selectivity, enabling a wide range of applications from cellular imaging to the development of sophisticated therapeutic agents.[1]
This document will delve into the core chemistry, provide detailed experimental protocols, present key quantitative data for experimental design, and explore the applications of this compound in drug discovery and development.
Core Chemistry and Principle
The fluorescent labeling of proteins using this compound is a two-step process. First, the protein of interest is functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting primary amines on the protein, such as the side chain of lysine (B10760008) residues, with a TCO-N-hydroxysuccinimide (NHS) ester. The second step is the bioorthogonal ligation, where the this compound is introduced. The tetrazine ring of the probe rapidly and specifically reacts with the TCO group on the protein via an IEDDA cycloaddition. This reaction is irreversible, driven by the release of nitrogen gas, and forms a stable covalent bond, effectively labeling the protein with the TAMRA fluorophore.[2]
The this compound molecule is comprised of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye, ideal for a variety of fluorescence-based detection methods.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the water solubility of the probe, reduces non-specific binding, and minimizes steric hindrance between the dye and the protein.[3]
-
Tetrazine: A highly reactive aromatic ring that serves as the bioorthogonal handle for the click reaction with TCO.
Quantitative Data
For the successful design and execution of experiments, a thorough understanding of the quantitative properties of the reagents is essential. The following tables summarize the key physicochemical and kinetic data for this compound and the associated TCO-tetrazine ligation.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 846.92 g/mol | [3] |
| Purity | ≥95% | [3] |
| Solubility | DMSO, DMF | |
| Excitation Maximum (λex) | ~541 - 546 nm | |
| Emission Maximum (λem) | ~567 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 |
Table 2: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO Derivatives
The rate of the IEDDA reaction is highly dependent on the specific structures of both the tetrazine and the TCO derivative. More strained TCOs and tetrazines with electron-withdrawing groups generally exhibit faster kinetics. The axial conformation of TCO derivatives has been shown to be more reactive than the equatorial isomer.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| General Tetrazine | trans-cyclooctene (TCO) | ~800 - 30,000 | |
| 3,6-dipyridyl-s-tetrazine | axial-TCO-OH | 80,000 ± 200 | |
| 3,6-dipyridyl-s-tetrazine | equatorial-TCO-OH | 22,000 ± 40 | |
| 3-methyl-6-phenyl-tetrazine | sTCO-acid | 23,800 ± 400 | |
| H-Tetrazine | Norbornene | 8.5 x 10⁻³ |
Experimental Protocols
The following are detailed protocols for the two-step labeling of a protein with this compound.
Protocol 1: Functionalization of Protein with TCO-PEG4-NHS Ester
This protocol describes the modification of a protein with a TCO group via NHS ester chemistry, targeting primary amines.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing. The optimal molar ratio may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components by desalting the labeled protein using a spin column or by dialysis against the desired storage buffer. The TCO-labeled protein is now ready for the click reaction.
Protocol 2: Fluorescent Labeling with this compound
This protocol details the ligation of the TCO-labeled protein with this compound.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine. For very low protein concentrations, the incubation time may need to be extended.
-
Purification (Optional): If necessary, remove any unreacted this compound by size-exclusion chromatography or dialysis. For many applications, such as in-gel fluorescence analysis, this purification step may not be required due to the high efficiency of the reaction and the ability to wash away excess probe.
Troubleshooting and Mitigation of Non-Specific Binding
A key consideration in any protein labeling experiment is the potential for non-specific binding. While the TCO-tetrazine ligation is highly specific, non-specific interactions of the fluorescent probe with other proteins or cellular components can lead to background signal.
Strategies to Minimize Non-Specific Binding:
-
Optimize Molar Ratios: Use the lowest effective concentration of the this compound to achieve sufficient labeling while minimizing background.
-
Blocking Agents: For cell-based assays, pre-incubating with a blocking agent such as Bovine Serum Albumin (BSA) can reduce non-specific surface binding.
-
Washing Steps: Incorporate stringent washing steps after the labeling reaction to remove unbound probe.
-
Detergents: The inclusion of a mild non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in the washing buffers can help to reduce hydrophobic interactions.
-
Structural Modification of Tetrazine: Studies have shown that the structure of the tetrazine itself can influence non-specific proteome reactivity. Tetrazines with moderate steric hindrance have been found to exhibit minimal non-specific binding while maintaining high reactivity with TCO.
Applications in Drug Development
The unique characteristics of this compound make it a versatile tool in various stages of drug development.
-
Target Engagement Studies: By labeling a target protein within a cell or in a cell lysate, the binding of an unlabeled drug candidate can be quantified by measuring the displacement of the fluorescently labeled probe. This allows for the determination of drug-target occupancy and residence time in a cellular context.
-
High-Content Imaging and Screening: The brightness and photostability of TAMRA make it suitable for automated microscopy and high-content screening platforms. Labeled proteins can be visualized to study their localization, trafficking, and interactions in response to drug treatment.
-
Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation provides a robust method for the site-specific conjugation of cytotoxic drugs to antibodies. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADCs.
-
PROTACs and Molecular Glues: this compound can be used to synthesize fluorescently labeled proteolysis-targeting chimeras (PROTACs) or molecular glues. This enables the direct visualization of these molecules in cells and facilitates studies on their mechanism of action.
Visualizations
Reaction Mechanism
Caption: The two-step process of labeling a protein with this compound.
Experimental Workflow
Caption: A typical workflow for labeling proteins using this compound.
Representative Signaling Pathway Application
While direct literature on the use of this compound for elucidating specific signaling pathways is emerging, its properties make it well-suited for such studies. For example, it could be used to track the dynamics of receptor tyrosine kinase (RTK) signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Tracking EGFR internalization using this compound labeling.
Conclusion
This compound, in conjunction with TCO-functionalized proteins, provides a powerful and versatile platform for fluorescent protein labeling. Its rapid, specific, and bioorthogonal nature, combined with the favorable properties of the TAMRA fluorophore, makes it an invaluable tool for researchers, scientists, and drug development professionals. From fundamental studies of protein dynamics and localization to the development of targeted therapeutics, the applications of this technology continue to expand, pushing the boundaries of what is possible in biological and biomedical research.
References
Technical Guide: Solubility and Handling of TAMRA-PEG4-Tetrazine in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of TAMRA-PEG4-Tetrazine in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), two common aprotic solvents used in bioconjugation and drug development. This document outlines the physical and chemical properties of the compound, presents estimated solubility data, and offers a detailed protocol for its dissolution and handling.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the bioorthogonal reactivity of a tetrazine moiety. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the molecule's hydrophilicity and provides spatial separation between the dye and the conjugated biomolecule. This reagent is primarily used in copper-free click chemistry reactions, where the tetrazine group rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO)-modified molecule, enabling precise labeling of biomolecules in complex biological systems.
Physicochemical Properties and Solubility
This compound is a red solid that is known to be soluble in polar aprotic solvents such as DMSO and DMF.[1][2] The PEGylated spacer contributes to its solubility in aqueous buffers after conjugation, a critical feature for biological applications.[3]
Qualitative Solubility
As consistently reported by multiple suppliers, this compound is readily soluble in both DMSO and DMF.[1][2] These solvents are recommended for preparing concentrated stock solutions prior to use in labeling reactions.
Quantitative Solubility Data
While specific saturation solubility data for this compound is not extensively published, practical working concentrations can be inferred from protocols for similar TAMRA derivatives and other fluorescent dyes. Stock solutions are typically prepared at a concentration of 10 mM. For some TAMRA derivatives, solubility is reported to be greater than 10 mg/mL in DMSO or DMF.
Below is a summary of the key properties and estimated solubility of this compound.
| Property | Value |
| Molecular Formula | C₄₅H₅₀N₈O₉ |
| Molecular Weight | 846.92 g/mol |
| Appearance | Red solid |
| Excitation Maximum (λex) | ~540-553 nm |
| Emission Maximum (λem) | ~565-575 nm |
| Recommended Solvents | DMSO, DMF |
| Storage Conditions | -20°C, protected from light and moisture |
| Solvent | Estimated Practical Solubility |
| DMSO | ≥ 10 mM (~8.5 mg/mL) |
| DMF | ≥ 10 mM (~8.5 mg/mL) |
Note: The estimated practical solubility is based on typical concentrations used for preparing stock solutions of similar TAMRA-based fluorescent dyes. Users should perform their own tests to determine the saturation point if required.
Experimental Protocols
The following section provides a detailed methodology for the preparation of a this compound stock solution. It is crucial to use anhydrous solvents, as the reagent can be sensitive to moisture.
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for most bioconjugation experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a final concentration of 10 mM. For example, to prepare a solution from 1 mg of the compound (MW = 846.92 g/mol ), add approximately 118 µL of solvent. Calculation: (1 mg / 846.92 mg/mmol) / 10 mmol/L = 0.000118 L = 118 µL
-
Dissolution: Vortex the vial for at least one minute to ensure the dye is fully dissolved.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.
-
Storage: The stock solution can be stored at -20°C, protected from light and moisture. For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When prepared with anhydrous solvent, the solution is expected to be stable for up to three months.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key processes related to the use of this compound.
Diagram: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Diagram: Bioorthogonal Labeling Reaction
Caption: Bioorthogonal reaction of this compound with a TCO-biomolecule.
Conclusion
This compound exhibits good solubility in DMSO and DMF, making these solvents ideal for the preparation of concentrated stock solutions for subsequent use in bioconjugation. While quantitative solubility limits are not precisely defined in publicly available literature, a working concentration of 10 mM is a reliable starting point for most applications. Adherence to proper handling and storage protocols, including the use of anhydrous solvents and protection from light, is essential to maintain the reactivity and fluorescent properties of this versatile labeling reagent.
References
Technical Guide: TAMRA-PEG4-Tetrazine for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the key characteristics and applications of TAMRA-PEG4-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. Its core utility lies in the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, commonly known as "click chemistry," for the labeling of biomolecules.
Core Properties of this compound
This compound is a bifunctional molecule comprising a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a tetraethylene glycol (PEG4) spacer, and a reactive tetrazine moiety. The TAMRA dye provides a strong fluorescent signal in the red region of the spectrum, making it suitable for a variety of imaging and detection applications. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers and minimizes steric hindrance, improving accessibility to the target molecule. The tetrazine group is the key to its bioorthogonal reactivity, enabling rapid and specific covalent bond formation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).
| Property | Value |
| Molecular Weight | 846.9 g/mol |
| Chemical Formula | C45H50N8O9 |
| Purity | Typically >90% |
| Solubility | Soluble in DMSO and DMF |
| Storage Condition | Store at -20°C, desiccated |
Experimental Protocol: Labeling of Protein Lysates with this compound
This protocol details a method for the fluorescent labeling of proteins in a cell lysate that have been metabolically or enzymatically tagged with a trans-cyclooctene (TCO) or other strained alkene dienophile. This procedure is adapted from the supplementary information of the publication "Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry"[1].
Materials
-
Protein lysate containing TCO-modified proteins (e.g., 1 mg/mL total protein concentration)
-
This compound (e.g., from BroadPharm)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ProteoExtract® Protein Precipitation Kit (or similar)
-
1x SDS-PAGE loading buffer
-
Tris-HCl buffer (50 mM, pH 6.8)
-
Bromophenol blue
Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (at a concentration of 1 µg/µL) with this compound to a final concentration of 50 µM. A stock solution of this compound can be prepared in DMSO.
-
Incubation: Incubate the reaction mixture overnight at room temperature in the dark on a rotary shaker. The darkness is crucial to prevent photobleaching of the TAMRA fluorophore.
-
Protein Precipitation: Following incubation, precipitate the proteins to remove unreacted this compound. The ProteoExtract® kit can be used for this purpose, following the manufacturer's instructions.
-
Resuspension: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. The loading buffer should contain 2% SDS (v/v), 10% glycerol (v/v), and 0.02% bromophenol blue (v/v) in 50 mM Tris-HCl, pH 6.8.
-
Analysis: The labeled protein samples can now be analyzed by SDS-PAGE. Resolve the proteins on a 12% SDS-PAGE gel.
-
Fluorescence Detection: After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel imager, such as a Typhoon FLA 9500, with the appropriate excitation and emission filters for TAMRA (excitation max ~555 nm, emission max ~580 nm).
Workflow for Protein Labeling and Detection
The following diagram illustrates the key steps in the experimental protocol for labeling TCO-modified proteins with this compound and subsequent detection.
Caption: Workflow for fluorescent labeling of proteins.
Signaling Pathway and Logical Relationships
The core of this methodology is the bioorthogonal inverse-electron-demand Diels-Alder reaction. The following diagram illustrates the logical relationship between the reactants and the product.
Caption: iEDDA bioorthogonal reaction scheme.
This reaction is characterized by its high speed and specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. This makes this compound an excellent tool for in vitro and in vivo studies, enabling precise labeling and visualization of biological targets.
References
Methodological & Application
Application Notes and Protocols for TAMRA-PEG4-Tetrazine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a pivotal technique for elucidating the intricate dynamics of biological processes in their native context. The advent of bioorthogonal chemistry has revolutionized this field by enabling the specific labeling of biomolecules with fluorescent probes within living systems, minimizing perturbation to cellular functions.[1][2] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out as a premier bioorthogonal reaction due to its exceptionally fast kinetics and high specificity in aqueous environments.[2][3][4]
This document provides detailed application notes and protocols for the use of TAMRA-PEG4-Tetrazine, a fluorescent probe designed for live cell imaging applications. This probe consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorophore suitable for standard fluorescence microscopy.[5][6][7]
-
PEG4 (Polyethylene glycol): A hydrophilic linker that enhances the probe's solubility in aqueous media and minimizes non-specific binding.
-
Tetrazine: The bioorthogonal reactive moiety that specifically and rapidly reacts with a TCO-modified target molecule.[3]
These application notes will guide researchers in the successful application of this compound for wash-free, high-contrast imaging of live cells.
Data Presentation
Photophysical and Reaction Kinetic Data
The following table summarizes the key quantitative properties of the TAMRA fluorophore and the tetrazine-TCO bioorthogonal reaction, providing essential parameters for experimental design.
| Parameter | Value | References |
| TAMRA Excitation Maximum (λex) | ~555 nm | [6] |
| TAMRA Emission Maximum (λem) | ~580 nm | [6] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | 0.3–0.5 | [6] |
| Recommended Laser Line | 561 nm | |
| Tetrazine-TCO Reaction Rate Constant | up to 30,000 M⁻¹s⁻¹ | [8] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with TCO-NHS Ester
This protocol describes the modification of cell surface proteins with a TCO moiety for subsequent reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging dish or plate.
-
Preparation of TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
-
Labeling Reaction:
-
Dilute the TCO-PEGn-NHS ester stock solution in PBS to a final concentration of 100-500 µM.
-
Add the TCO-NHS ester solution to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time may need to be determined empirically for different cell types and protein targets.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[5]
-
Washing: Gently wash the cells three times with complete cell culture medium to remove any unreacted TCO-NHS ester.
-
The TCO-labeled cells are now ready for staining with this compound.
Protocol 2: Live Cell Imaging with this compound
This protocol outlines the procedure for fluorescently labeling TCO-modified live cells.
Materials:
-
TCO-labeled cells (from Protocol 1)
-
Complete cell culture medium (phenol red-free recommended for imaging)
-
This compound
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm)
Procedure:
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed, phenol (B47542) red-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined to maximize signal-to-noise while minimizing potential artifacts.[7]
-
-
Staining:
-
Remove the culture medium from the TCO-labeled cells and add the this compound staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The reaction is rapid, and the signal should develop quickly.[9]
-
-
Washing (Optional): For applications requiring minimal background fluorescence, a gentle wash with fresh, pre-warmed medium can be performed to remove any unbound probe. However, the fluorogenic nature of some tetrazine-dye pairs often makes this step unnecessary.
-
Live Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for TAMRA.
-
Acquire images using the lowest possible excitation laser power and exposure time to minimize phototoxicity and photobleaching.
-
Time-lapse imaging can be performed to track the labeled molecules in real-time.
-
Control Experiments
To ensure the specificity of the labeling, the following control experiments are recommended:
-
No TCO Control: Incubate unlabeled cells with this compound to assess non-specific binding of the probe.
-
No Tetrazine Control: Image TCO-labeled cells without the addition of this compound to determine any background fluorescence from the TCO modification.
-
Unlabeled Control: Image unlabeled and unstained cells to determine the level of cellular autofluorescence.
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Antibodies with TAMRA-PEG4-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of antibodies with TAMRA-PEG4-Tetrazine. This method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, a highly efficient and specific "click chemistry" ligation between a tetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2][3][4] This protocol is designed for antibodies that have been previously functionalized with a TCO group. The TAMRA (carboxytetramethylrhodamine) fluorophore is a bright, red-fluorescent dye commonly used for visualizing antibodies in various applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging.[5] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the labeling reagent and can minimize potential steric hindrance and non-specific interactions.[1][6]
The IEDDA reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, allowing for rapid and efficient labeling at low concentrations and under physiological conditions without the need for a catalyst.[3][4][7]
Materials and Reagents
| Reagent/Material | Recommended Supplier(s) | Notes |
| TCO-modified Antibody | - | Must be in an amine-free buffer (e.g., PBS). |
| This compound | BroadPharm, MedchemExpress | Store at -20°C, protected from light. |
| Phosphate-Buffered Saline (PBS) | - | pH 7.2-7.4. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for dissolving this compound. |
| Size Exclusion Chromatography Column | GE Healthcare (Sephadex G-25) | For purification of the antibody conjugate.[8] |
| 1.5 mL Microcentrifuge Tubes | - | |
| Spectrophotometer | - | For determining antibody concentration and degree of labeling. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Preparation:
-
Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS (pH 7.2-7.4).[8] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into PBS.
-
The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[8] Conjugation efficiency may be reduced at concentrations below 2 mg/mL.[8]
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. For example, dissolve 1 mg of this compound (MW: 846.9 g/mol ) in 118 µL of DMSO for a 10 mM solution.
-
Vortex briefly to ensure the reagent is fully dissolved. The solution should have a characteristic pink/red color.[9]
-
Protocol 2: Antibody Labeling with this compound
This protocol is based on a starting amount of 1 mg of a TCO-modified IgG antibody (MW ~150 kDa).
-
Determine Molar Ratio:
-
A 5 to 20-fold molar excess of this compound to the antibody is recommended as a starting point. Optimization may be required depending on the specific antibody and the degree of TCO modification.
Calculation Example:
-
Amount of antibody: 1 mg
-
Molecular weight of IgG: ~150,000 g/mol
-
Moles of antibody: 1 mg / 150,000 g/mol = 6.67 nmol
-
For a 10-fold molar excess, moles of this compound needed: 6.67 nmol * 10 = 66.7 nmol
-
Volume of 10 mM this compound stock to add: 66.7 nmol / 10 mM = 6.67 µL
-
-
Labeling Reaction:
-
To the TCO-modified antibody solution, add the calculated volume of the this compound stock solution.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing which could denature the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C), protected from light. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.[9]
-
Protocol 3: Purification of the Labeled Antibody
Purification is necessary to remove unconjugated this compound. Size exclusion chromatography is a common and effective method.[8]
-
Column Preparation:
-
Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
-
-
Purification:
-
Apply the entire reaction mixture to the top of the equilibrated column.
-
Elute the antibody-dye conjugate with PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye will be retained longer.
-
Collect fractions and visually identify the fractions containing the labeled antibody (pink/red color).
-
Protocol 4: Characterization of the Labeled Antibody
-
Concentration and Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (for the antibody) and ~555 nm (for TAMRA).
-
The concentration of the antibody can be calculated using the following formula:
Antibody Concentration (mg/mL) = [A280 – (A555 x CF)] / ε_protein x dilution factor
Where:
-
A280 is the absorbance at 280 nm.
-
A555 is the absorbance at 555 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for TAMRA).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~1.4 mL/mg·cm).
-
-
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated as follows:
DOL = (A555 x M_protein) / (ε_dye x [Antibody Concentration in mg/mL])
Where:
-
M_protein is the molecular weight of the antibody (e.g., 150,000 g/mol for IgG).
-
ε_dye is the molar extinction coefficient of TAMRA at ~555 nm (~92,000 M⁻¹cm⁻¹).[10]
-
-
The optimal DOL for most antibodies is typically between 2 and 10.[8]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Antibody Concentration for Labeling | 2 - 10 mg/mL | [8] |
| Molar Excess of this compound | 5 - 20 fold | [11] |
| Reaction Time | 1 - 2 hours | [11] |
| Reaction Temperature | 20 - 25°C (Room Temperature) | [11] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | [8] |
| TAMRA Extinction Coefficient (ε_dye) | ~92,000 M⁻¹cm⁻¹ at ~555 nm | [10] |
| IgG Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ at 280 nm |
Visualizations
Experimental Workflow
Caption: Workflow for labeling a TCO-modified antibody with this compound.
Chemical Reaction
Caption: Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.
References
- 1. escholarship.org [escholarship.org]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. TAMRA PEG4 Tetrazine | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
Application Note: TAMRA-PEG4-Tetrazine Bioconjugation to TCO-Modified Proteins for Fluorescent Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The inverse electron demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast kinetics and high specificity for bioconjugation in complex biological systems without the need for a cytotoxic copper catalyst.[1][2] This powerful ligation strategy is ideal for applications such as live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1] TAMRA-PEG4-Tetrazine is a fluorescent probe that combines the bright photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the rapid and specific reactivity of tetrazine. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility and reduces non-specific binding.[3] This document provides detailed protocols for the site-specific labeling of TCO-modified proteins with this compound.
The bioconjugation process involves a two-step approach:
-
Protein Modification: The protein of interest is functionalized with a TCO group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.[1]
-
Click Reaction: The TCO-modified protein is then reacted with this compound, resulting in a stable, fluorescently labeled protein conjugate. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
Key Applications:
-
Fluorescent Labeling: Covalently attaching the bright TAMRA fluorophore to proteins for visualization in various applications.
-
Live-Cell Imaging: The bioorthogonal nature of the TCO-tetrazine reaction allows for the labeling of proteins on the surface of or inside living cells.
-
Flow Cytometry: Quantifying labeled cells or proteins.
-
Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye in FRET-based assays to study protein-protein interactions.
-
Pre-targeted Imaging and Therapy: A two-step in vivo approach where a tetrazine-modified antibody is first administered, followed by a TCO-modified imaging or therapeutic agent.
Quantitative Data
The selection of tetrazine and TCO derivatives can significantly impact reaction kinetics and stability.
Table 1: Reaction Kinetics and Properties
| Reaction Pair | Second-Order Rate Constant (k₂) | Solvent/Buffer | Temperature (°C) | Notes |
| 3,6-di(2-pyridyl)-s-tetrazine + TCO | 2000 (±400) M⁻¹s⁻¹ | 9:1 Methanol/Water | 25 | Exceptionally fast kinetics for a bioorthogonal reaction. |
| Tetrazine + TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | Not specified | Demonstrates the extremely rapid nature of this specific ligation. |
| Tetrazine + TCO | 1 - 1x10⁶ M⁻¹s⁻¹ | Not specified | Not specified | Highlights the broad range of reported kinetics, which can be influenced by substituents. |
Table 2: Comparison of Tetrazine and TCO Reagents
| Reagent Type | Key Characteristics | Typical Applications |
| Methyl-substituted Tetrazines | High stability in aqueous media. | Reliable for protein labeling applications. |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics. | Ideal for in vivo imaging where reaction speed is critical. |
| TCO-NHS Ester | Reacts with primary amines (e.g., lysines) on proteins. | General protein modification. |
| TCO-Maleimide | Reacts with free thiols (e.g., cysteines). | Site-specific modification of proteins with available cysteine residues. |
Experimental Protocols
Diagram of the Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Protocol 1: Modification of Proteins with TCO-NHS Ester
This protocol describes the modification of a protein with TCO groups by targeting primary amines.
Materials:
-
Protein of interest
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS)
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against the desired buffer (e.g., PBS).
-
The TCO-modified protein is now ready for conjugation with this compound or can be stored at 4°C for short-term storage or -20°C for long-term storage.
-
Protocol 2: Bioconjugation of TCO-Modified Protein with this compound
This protocol details the click reaction between the TCO-modified protein and this compound.
Materials:
-
TCO-modified protein (from Protocol 1)
-
This compound
-
Reaction Buffer: e.g., PBS, pH 6.0-9.0.
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment (optional)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the desired Reaction Buffer.
-
Dissolve the this compound in a compatible solvent such as DMSO or DMF to create a stock solution (e.g., 1-10 mM).
-
-
Click Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein. A slight excess of the tetrazine probe ensures complete labeling of the TCO groups.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction is often complete within minutes due to the fast kinetics.
-
-
Monitoring the Reaction (Optional):
-
The reaction can be monitored by the disappearance of the characteristic color of the tetrazine or by analyzing the reaction mixture using SDS-PAGE and fluorescence imaging.
-
-
Purification (Optional):
-
For many applications, the reaction is clean enough that no further purification is required.
-
If necessary, the final TAMRA-labeled protein conjugate can be purified from any unreacted probe using a desalting column or dialysis.
-
-
Final Conjugate:
-
The resulting TAMRA-labeled protein is ready for downstream applications. Store the conjugate protected from light at 4°C for short-term storage or at -20°C for long-term storage.
-
Signaling Pathway and Logical Relationships
Diagram of the iEDDA Bioconjugation Reaction
Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.
References
Application Notes and Protocols: TAMRA-PEG4-Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to the principles and execution of the click chemistry reaction between TAMRA-PEG4-Tetrazine and a trans-cyclooctene (B1233481) (TCO)-functionalized molecule. This bioorthogonal reaction, specifically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a powerful tool for the rapid and specific labeling of biomolecules in complex biological systems.[1][2][3] Its exceptional kinetics and high selectivity make it an ideal choice for applications in fluorescence imaging, drug delivery, and proteomics.[2][3]
The reaction proceeds between an electron-poor tetrazine and an electron-rich strained alkene (the TCO), forming a stable covalent bond. The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable orange-red signal, while the PEG4 (polyethylene glycol) linker enhances solubility and reduces steric hindrance.
Quantitative Data Summary
The following table summarizes key quantitative data for the components and the reaction. This information is crucial for designing and interpreting experiments involving this compound click chemistry.
| Parameter | Value | Notes |
| TAMRA Fluorophore Properties | ||
| Excitation Maximum (λex) | ~541 - 565 nm | Varies with solvent and conjugation state. |
| Emission Maximum (λem) | ~565 - 583 nm | Varies with solvent and conjugation state. |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | |
| Tetrazine-TCO Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Significantly faster than other click chemistry reactions like CuAAC and SPAAC. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the labeling of a TCO-modified protein with this compound.
Materials and Reagents
-
TCO-functionalized protein (e.g., modified via TCO-NHS ester)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 is a common choice. The reaction is efficient over a pH range of 6.0-9.0.
-
Anhydrous DMSO or DMF for preparing stock solutions
-
Purification resin (e.g., size-exclusion chromatography column)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Protocol 1: Labeling of a TCO-Modified Protein
1. Preparation of Reagents:
-
TCO-Modified Protein: Prepare the TCO-containing protein in the chosen reaction buffer at a concentration of 1-5 mg/mL. If the protein was modified using a TCO-NHS ester, ensure that any unreacted NHS ester has been removed, for example, by using a desalting spin column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
2. Click Chemistry Reaction:
-
Stoichiometry: For efficient labeling, a slight molar excess of the this compound is recommended. A common starting point is a 1.2 to 2-fold molar excess of the tetrazine reagent relative to the TCO-modified protein.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
3. Purification of the Labeled Protein:
-
Removal of Excess Reagents: It is crucial to remove any unreacted this compound to prevent background fluorescence in downstream applications. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Storage: The purified TAMRA-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Analysis of the Labeled Protein
1. SDS-PAGE Analysis:
-
Sample Preparation: Mix an aliquot of the purified, labeled protein with SDS-PAGE loading buffer.
-
Electrophoresis: Run the samples on a polyacrylamide gel according to standard procedures.
2. In-Gel Fluorescence Scanning:
-
Imaging: After electrophoresis, visualize the TAMRA-labeled protein directly in the gel using a fluorescence scanner. Use an excitation wavelength appropriate for TAMRA (e.g., 532 nm laser) and a corresponding emission filter (e.g., 580 nm longpass).
-
Confirmation: A fluorescent band at the expected molecular weight of the protein confirms successful labeling.
3. Coomassie Staining:
-
Following fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein and confirm equal loading of samples.
Diagrams
Experimental Workflow
Caption: Workflow for this compound click chemistry.
Reaction Signaling Pathway
Caption: Mechanism of IEDDA click chemistry.
References
Applications of TAMRA-PEG4-Tetrazine in Flow Cytometry: A Detailed Guide for Researchers
Application Notes
The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between tetrazine and a strained dienophile, most commonly trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry. This reaction's rapid kinetics and high specificity in complex biological environments make it an invaluable tool for molecular labeling. TAMRA-PEG4-Tetrazine is a fluorescent probe that leverages this chemistry for the detection and quantification of biomolecules in flow cytometry.
This reagent comprises three key components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye with an excitation maximum around 553 nm and an emission maximum around 575 nm, making it compatible with standard flow cytometry laser lines (e.g., 532 nm or 555 nm)[1].
-
PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance, thereby improving reaction efficiency between the tetrazine and its TCO target.
-
Tetrazine: A highly reactive moiety that specifically and rapidly reacts with TCO-modified molecules to form a stable covalent bond without the need for a catalyst[1].
The primary applications of this compound in flow cytometry revolve around a two-step labeling strategy. First, a target of interest (e.g., a cell surface protein, a glycan, or an intracellular protein) is modified with a TCO group. This can be achieved through several methods, including:
-
Metabolic Glycoengineering: Cells are cultured with a TCO-modified sugar precursor, which is metabolized and incorporated into cell surface glycans[2][3][4].
-
Antibody Conjugation: A monoclonal antibody specific to a cell surface receptor is chemically conjugated with a TCO moiety. This approach is central to pre-targeting strategies.
-
Genetic Code Expansion: An unnatural amino acid containing a TCO group is site-specifically incorporated into a protein of interest.
In the second step, the TCO-modified cells are incubated with this compound. The tetrazine rapidly "clicks" onto the TCO, covalently linking the TAMRA fluorophore to the target molecule. The now fluorescently labeled cells can be analyzed by flow cytometry to quantify the expression of the target molecule or to sort labeled cells for further analysis.
Two predominant workflows for utilizing this compound in flow cytometry are:
-
Direct Labeling of TCO-Modified Cells: This method is commonly used for cells that have been metabolically engineered to express TCO groups on their surface glycans.
-
Pre-targeting Strategy: This approach involves an initial incubation of cells with a TCO-conjugated antibody that binds to a specific cell surface receptor. After a washing step to remove unbound antibody, the this compound is added, which then reacts with the TCO groups on the cell-bound antibodies. This strategy can significantly improve the signal-to-background ratio in targeted cell labeling.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies employing tetrazine-fluorophore conjugates in flow cytometry. While not all studies used this compound specifically, the data illustrate the quantitative power of the tetrazine-TCO bioorthogonal reaction in flow cytometry.
Table 1: Flow Cytometry Analysis of Pre-targeted A431 Cells with TCO-Antibody and Tetrazine-Quantum Dots.
| TCO-Antibody Conjugate | Mean Fluorescence Intensity (Arbitrary Units) |
| TCO-anti-EGFR | ~1,000 |
| PEG4-TCO-anti-EGFR | ~6,000 |
| PEG12-TCO-anti-EGFR | ~5,500 |
| No TCO-Antibody Control | ~100 |
This table demonstrates the enhanced signal achieved with PEGylated TCO-antibody conjugates in a pre-targeting assay.
Table 2: Flow Cytometry Quantification of Metabolically Labeled Cell Surface Glycans.
| Sugar Precursor | Mean Fluorescence Intensity (MFI) | Signal-to-Background Ratio (SBR) |
| Ac4Gal-n-Iso (Isonitrile) | 18,000 | 12 |
| Ac4Glc-n-Iso (Isonitrile) | 16,000 | 11 |
| Ac4Man-n-Iso (Isonitrile) | 15,000 | 10 |
| Vehicle Control (DMSO) | 1,500 | 1 |
This table shows the significant increase in fluorescence intensity upon labeling of cells metabolically engineered with isonitrile-modified sugars, a reaction analogous to the TCO-tetrazine click chemistry.
Table 3: Quantification of DNA Synthesis in U-2 OS Cells using a BCN-linked Nucleotide and TAMRA-Tetrazine.
| Cell Cycle Phase | Percentage of TAMRA-positive Cells |
| G0/G1 | Low |
| S | High |
| G2/M | Low |
This table illustrates the use of TAMRA-tetrazine to detect cells actively synthesizing DNA, as indicated by the high percentage of labeled cells in the S phase of the cell cycle.
Experimental Protocols
Protocol 1: Direct Labeling of TCO-Modified Cells for Flow Cytometry
This protocol is adapted for cells that have been metabolically labeled with a TCO-modified sugar.
Materials:
-
TCO-modified cells
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% FBS or BSA)
-
12x75 mm polystyrene flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest TCO-modified cells and wash them once with PBS. Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-5 mM.
-
Staining: Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and TCO expression level.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Gentle mixing during incubation can enhance labeling efficiency.
-
Washing: After incubation, wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove any unbound this compound. Centrifuge at 300-500 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume (e.g., 0.5 mL) of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 532 nm or 561 nm) and emission filter for TAMRA (typically around 585/42 nm).
-
Controls:
-
Unlabeled Cells: TCO-modified cells that have not been treated with this compound to determine background autofluorescence.
-
Negative Control Cells: Wild-type cells (not modified with TCO) treated with this compound to assess non-specific binding of the dye.
-
Protocol 2: Pre-targeting of Cell Surface Receptors for Flow Cytometry
This protocol describes the labeling of a specific cell surface receptor using a TCO-conjugated antibody followed by this compound.
Materials:
-
Target cells expressing the receptor of interest
-
TCO-conjugated monoclonal antibody specific for the receptor
-
This compound
-
Anhydrous DMSO
-
Flow Cytometry Staining Buffer
-
12x75 mm polystyrene flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and wash once with Flow Cytometry Staining Buffer. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Primary Antibody Incubation: Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice or at 4°C to allow for antibody binding to the cell surface receptor.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound TCO-conjugated antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-5 mM.
-
Secondary Labeling: Resuspend the cell pellet in Flow Cytometry Staining Buffer and add the this compound stock solution to a final concentration of 1-10 µM.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound this compound.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer.
-
Controls:
-
Unlabeled Cells: Cells incubated without any antibody or tetrazine dye.
-
TCO-Antibody Only: Cells incubated with the TCO-conjugated antibody but not the this compound.
-
Tetrazine Only: Cells incubated with this compound but not the TCO-conjugated antibody.
-
Isotype Control: Cells incubated with a TCO-conjugated isotype control antibody followed by this compound.
-
Visualizations
Caption: Workflow for direct labeling of TCO-modified cells.
Caption: Pre-targeting workflow for cell surface receptor labeling.
References
Application Notes and Protocols for In Vivo Pre-targeting with TAMRA-PEG4-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted molecular imaging and therapy, pre-targeting strategies have emerged as a powerful approach to enhance signal-to-noise ratios and minimize off-target effects. This is achieved by decoupling the targeting vector's long circulation time from the rapid clearance of the imaging or therapeutic agent. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of modern bioorthogonal chemistry, offering exceptionally fast reaction kinetics ideal for in vivo applications.[1][2]
This document provides detailed application notes and protocols for the use of TAMRA-PEG4-Tetrazine, a fluorescent probe, in in vivo pre-targeting studies. TAMRA (Tetramethylrhodamine) is a bright, photostable fluorophore, and the PEG4 linker enhances solubility and pharmacokinetic properties.[1] When combined with a highly reactive tetrazine moiety, this molecule becomes a versatile tool for researchers developing novel targeted imaging agents and drug delivery systems.
Principle of Pre-targeting
The pre-targeting workflow involves two key steps. First, a biomolecule of interest (e.g., a monoclonal antibody) conjugated to a trans-cyclooctene (TCO) is administered. This TCO-modified antibody is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. In the second step, the small, rapidly clearing this compound is injected. It quickly reacts ("clicks") with the TCO-tagged antibody at the target site, leading to a localized fluorescent signal.
Core Reagents and Their Properties
| Reagent | Key Properties | Role in Pre-targeting |
| This compound | • Fluorophore: Tetramethylrhodamine (TAMRA) • Linker: 4-unit polyethylene (B3416737) glycol (PEG4) • Bioorthogonal Handle: Tetrazine | The imaging agent that reacts in vivo with the pre-targeted TCO-modified biomolecule. The PEG4 linker improves solubility and in vivo pharmacokinetics. |
| TCO-conjugated Antibody | • Targeting Moiety: Monoclonal antibody specific to a target of interest • Bioorthogonal Handle: Trans-cyclooctene (TCO) | The targeting vector that accumulates at the desired biological site. The TCO group serves as the reactive partner for the tetrazine probe. |
Experimental Protocols
Protocol 1: Preparation of TCO-conjugated Antibody
This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody (mAb) via NHS-ester chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (the length of the PEG linker can be varied, e.g., PEG4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into a conjugation-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Amine-containing buffers like Tris must be avoided.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-PEGn-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the TCO-conjugated Antibody:
-
Remove unreacted TCO-PEGn-NHS ester by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the purified antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified TCO-mAb conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: In Vivo Pre-targeting and Imaging in a Xenograft Mouse Model
This protocol outlines the sequential administration of a TCO-conjugated antibody and this compound for in vivo fluorescence imaging.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS (pH 7.4)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of TCO-conjugated Antibody:
-
Administer the TCO-conjugated antibody (e.g., 100 µg in 100 µL sterile PBS) to the tumor-bearing mice via tail vein injection.
-
Allow the antibody to accumulate at the tumor and clear from circulation for a predetermined period (the "pre-targeting interval"), typically 24-72 hours. This interval should be optimized for the specific antibody and target.
-
-
Administration of this compound:
-
After the pre-targeting interval, administer this compound (e.g., 10-50 nmoles in 100 µL sterile PBS) via tail vein injection.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection of the tetrazine (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Use appropriate excitation and emission filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Acquire images of the tumor and other organs to assess the biodistribution of the fluorescent signal.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, and blood).
-
Measure the fluorescence intensity in each organ using the in vivo imaging system's software or a fluorescence plate reader after tissue homogenization.
-
Express the data as percent injected dose per gram of tissue (%ID/g).
-
Quantitative Data Summary
While specific in vivo biodistribution data for this compound is not extensively published, the following table provides a representative summary of expected outcomes based on studies with structurally similar radiolabeled tetrazine probes in pre-targeting experiments. These values should be considered as a general guide, and actual results will vary depending on the antibody, target, and animal model.
| Time Post-Tetrazine Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor-to-Blood Ratio |
| 1 hour | 5.5 ± 1.2 | 1.5 ± 0.4 | 2.0 ± 0.6 | 10.5 ± 2.5 | 3.7 |
| 4 hours | 8.2 ± 1.8 | 0.5 ± 0.1 | 1.2 ± 0.3 | 4.1 ± 1.1 | 16.4 |
| 12 hours | 10.5 ± 2.5 | 0.2 ± 0.05 | 0.8 ± 0.2 | 1.5 ± 0.4 | 52.5 |
| 24 hours | 9.8 ± 2.1 | 0.1 ± 0.03 | 0.6 ± 0.1 | 0.8 ± 0.2 | 98.0 |
Data are presented as mean ± standard deviation and are adapted from pre-targeting studies using radiolabeled tetrazines.[3][4]
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TAMRA Tetrazine | AxisPharm [axispharm.com]
- 3. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAMRA-PEG4-Tetrazine Labeling of Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of nanoparticles with TAMRA-PEG4-Tetrazine. This technique is instrumental for tracking and quantifying nanoparticle biodistribution, cellular uptake, and intracellular trafficking in drug delivery research. The protocols outlined below cover the labeling process, characterization of labeled nanoparticles, and methods for in vitro evaluation.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction boasts exceptionally fast kinetics and high specificity, enabling efficient labeling of biomolecules and nanoparticles in complex biological environments.[3] this compound is a fluorescent probe that combines the bright and photostable TAMRA (tetramethylrhodamine) fluorophore with a hydrophilic PEG4 spacer and a reactive tetrazine moiety.[4] This reagent allows for the covalent attachment of a fluorescent tag to TCO-modified nanoparticles, facilitating their visualization and quantification in drug delivery studies. The PEG4 linker enhances solubility and minimizes non-specific binding.[5]
Key Applications
-
Tracking Nanoparticle Biodistribution: Visualize and quantify the accumulation of nanoparticles in different organs and tissues in vivo.
-
Cellular Uptake and Trafficking Studies: Monitor the internalization of nanoparticles into cells and their subsequent intracellular fate using techniques like confocal microscopy and flow cytometry.
-
Drug Release Monitoring: In some systems, changes in the fluorescence signal can be correlated with drug release from the nanoparticle carrier.
-
High-Throughput Screening: The fluorescent signal enables the use of plate-reader-based assays for rapid screening of nanoparticle formulations.
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Nanoparticles with this compound
This protocol describes the general procedure for labeling nanoparticles that have been surface-functionalized with trans-cyclooctene (TCO) groups.
Materials:
-
TCO-modified nanoparticles
-
This compound (e.g., from BroadPharm or similar suppliers)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other biocompatible buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the TCO-modified nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL. The optimal concentration may vary depending on the nanoparticle type and size.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
-
Labeling Reaction: Add the this compound stock solution to the nanoparticle suspension. A typical molar ratio is a 2 to 10-fold molar excess of the tetrazine reagent relative to the TCO groups on the nanoparticles.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is typically rapid, but longer incubation times can ensure complete labeling.
-
Purification: Remove unreacted this compound from the labeled nanoparticles using a suitable purification method.
-
Size Exclusion Chromatography (SEC): Elute the reaction mixture through an appropriate SEC column to separate the larger labeled nanoparticles from the smaller, unreacted dye.
-
Dialysis: Dialyze the reaction mixture against the reaction buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to allow the small dye molecules to diffuse out.
-
Centrifugation/Washing: For larger or denser nanoparticles, pellet the nanoparticles by centrifugation, remove the supernatant containing the unreacted dye, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
-
Storage: Store the purified TAMRA-labeled nanoparticles at 4°C, protected from light.
Protocol 2: Characterization of TAMRA-Labeled Nanoparticles
1. UV-Vis Spectroscopy for Quantification of Labeling
This method allows for the determination of the degree of labeling (DOL), which is the average number of TAMRA molecules per nanoparticle.
Procedure:
-
Measure the absorbance spectrum (250-700 nm) of the purified TAMRA-labeled nanoparticle suspension using a UV-Vis spectrophotometer.
-
Record the absorbance at the maximum absorbance wavelength of TAMRA (A_dye, typically ~555 nm) and at 280 nm (A_280).
-
Calculate the concentration of TAMRA using the Beer-Lambert law:
-
Concentration_dye (M) = A_dye / (ε_dye * l)
-
ε_dye: Molar extinction coefficient of TAMRA (~92,000 M⁻¹cm⁻¹)
-
l: Path length of the cuvette (typically 1 cm)
-
-
-
Determine the concentration of the nanoparticles. This can be done using various methods, such as measuring the nanoparticle concentration before labeling using Nanoparticle Tracking Analysis (NTA) or by using the absorbance of the nanoparticle core material if it has a distinct absorbance peak.
-
Calculate the Degree of Labeling (DOL):
-
DOL = Moles of Dye / Moles of Nanoparticles
-
Correction for TAMRA Absorbance at 280 nm:
TAMRA also absorbs light at 280 nm, which can interfere with the determination of nanoparticle concentration if based on protein or polymer absorbance at this wavelength. A correction factor (CF) can be used:
-
Corrected A_280 = A_280_measured - (A_dye * CF)
-
The correction factor for TAMRA is approximately 0.178.
-
2. Fluorescence Spectroscopy
Confirm the successful labeling by measuring the fluorescence emission spectrum of the labeled nanoparticles.
Procedure:
-
Excite the sample at the maximum excitation wavelength of TAMRA (~555 nm).
-
Record the emission spectrum (typically from 570 nm to 700 nm).
-
A strong fluorescence emission peak around 580 nm confirms the presence of the TAMRA label.
3. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)
Assess the size, polydispersity, and morphology of the nanoparticles before and after labeling to ensure that the labeling process did not induce aggregation or significant changes in their physical properties.
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 846.9 g/mol | |
| Excitation Maximum (λ_ex) | ~555 nm | |
| Emission Maximum (λ_em) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Solubility | DMSO, DMF |
Table 2: Example Data for Cellular Uptake of TAMRA-Labeled Nanoparticles in HeLa Cells
| Incubation Time (hours) | Nanoparticle Concentration (µg/mL) | % of TAMRA-Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 10 | 35% | 1500 |
| 4 | 10 | 85% | 8500 |
| 24 | 10 | 98% | 15000 |
| 1 | 50 | 60% | 4000 |
| 4 | 50 | 95% | 25000 |
| 24 | 50 | 99% | 45000 |
Note: The data in this table is illustrative and will vary depending on the nanoparticle type, cell line, and experimental conditions.
Table 3: Example of In Vitro Drug Release Profile from TAMRA-Labeled Nanoparticles
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 6 | 12 | 35 |
| 12 | 20 | 60 |
| 24 | 30 | 85 |
| 48 | 35 | 95 |
Note: This table presents hypothetical data demonstrating pH-responsive drug release, a common strategy in drug delivery.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake of nanoparticles via receptor-mediated endocytosis.
Caption: Experimental workflow for nanoparticle labeling and evaluation.
Caption: Logical relationship of this compound labeling.
References
Application Notes and Protocols for Quantitative Analysis of TAMRA-PEG4-Tetrazine Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG4-Tetrazine is a fluorescent labeling reagent that combines the bright photophysical properties of tetramethylrhodamine (B1193902) (TAMRA) with the highly efficient and bioorthogonal reactivity of a tetrazine moiety. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance. This reagent is particularly useful for the specific and rapid labeling of biomolecules functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. The underlying reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is known for its exceptionally fast kinetics and high specificity, proceeding readily in aqueous buffers without the need for a catalyst.[1][2][3] This application note provides detailed protocols for labeling biomolecules with this compound and quantifying the labeling efficiency using common laboratory techniques.
Principle of the Method
The labeling reaction involves the [4+2] cycloaddition between the tetrazine ring of this compound and the double bond of a TCO-modified molecule. This reaction is highly specific and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[3] The reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm.[3] The efficiency of the labeling, often expressed as the Degree of Labeling (DOL), can be determined spectrophotometrically by measuring the absorbance of the TAMRA dye and the protein.
Materials and Equipment
-
This compound
-
TCO-functionalized biomolecule (e.g., protein, antibody, or peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis spectrophotometer
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
High-performance liquid chromatography (HPLC) system (optional)
-
Mass spectrometer (optional)
Experimental Protocols
Protocol 1: General Labeling of a TCO-Modified Protein
This protocol describes the fundamental steps for labeling a protein that has been pre-functionalized with a TCO group.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve the TCO-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired DOL.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. For many applications, the reaction is nearly complete within minutes due to the fast kinetics of the tetrazine-TCO ligation.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a pink/red solution.
-
-
Characterization (Optional but Recommended):
-
Confirm the successful conjugation and purity of the labeled protein by SDS-PAGE, HPLC, and/or mass spectrometry.
-
Protocol 2: Quantitative Analysis of Labeling Efficiency by UV-Vis Spectrophotometry
This protocol outlines the calculation of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA (approximately 552 nm, Amax).
-
-
Calculation of Protein Concentration:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the TAMRA dye. A correction factor is needed to account for the dye's absorbance at this wavelength. The corrected protein absorbance (Aprotein) can be calculated using the following formula:
-
Aprotein = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye at 280 nm. For TAMRA, this value is approximately 0.3.
-
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = Aprotein / (εprotein × path length)
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
-
Calculation of Dye Concentration:
-
Calculate the molar concentration of the TAMRA dye:
-
Dye Concentration (M) = Amax / (εdye × path length)
-
Where εdye is the molar extinction coefficient of TAMRA at its Amax (approximately 90,000 M-1cm-1).
-
-
-
Calculation of Degree of Labeling (DOL):
-
Calculate the DOL using the following ratio:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Quantitative Data Summary
| Parameter | Symbol | Value | Units | Reference |
| TAMRA Absorbance Maximum | Amax | ~552 | nm | |
| TAMRA Molar Extinction Coefficient | εdye | ~90,000 | M-1cm-1 | - |
| TAMRA Correction Factor at 280 nm | CF | ~0.3 | - | |
| Reaction Kinetics (TCO with Tetrazine) | k2 | up to 30,000 | M-1s-1 |
Visualizations
References
Application Note: TAMRA-PEG4-Tetrazine for Bioorthogonal Labeling of Norbornene-Modified Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of TAMRA-PEG4-Tetrazine in bioorthogonal ligation reactions with norbornene-modified molecules. The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazine and norbornene is a cornerstone of "click chemistry" due to its rapid kinetics, high specificity, and biocompatibility.[1][2][3] This reaction enables the precise and efficient labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological environments, often without the need for a catalyst.[3][4] TAMRA (tetramethylrhodamine), a bright fluorophore, linked to tetrazine via a PEG4 spacer, provides a versatile tool for fluorescence imaging, flow cytometry, and other detection methods in biological research and drug development.
Applications
The tetrazine-norbornene ligation is a powerful tool with a wide range of applications in biological sciences and materials science.
-
Live Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling of norbornene-modified proteins or other biomolecules on the surface of living cells for real-time fluorescence imaging. This pre-targeting approach, where a norbornene-modified antibody first targets a cell-surface receptor, followed by the addition of a tetrazine-fluorophore, minimizes background signal.
-
Protein Labeling and Conjugation: Purified proteins genetically encoded with norbornene-containing unnatural amino acids can be site-specifically labeled with high efficiency. This method is crucial for creating antibody-drug conjugates (ADCs), fluorescent probes for biochemical assays, and multiprotein-polymer conjugates.
-
Hydrogel Formation: The reaction is used to crosslink polymers functionalized with tetrazine and norbornene moieties to form hydrogels for 3D cell culture and tissue engineering. The gelation kinetics can be tuned by adjusting reactant concentrations, making it a versatile method for creating biocompatible scaffolds.
-
Drug Delivery and Nanoparticle Functionalization: This chemistry is employed to functionalize nanoparticles and other drug delivery systems, enabling targeted delivery and imaging. Quantum dots (QDs) and other nanomaterials can be efficiently coupled to biomolecules using this method without the need for toxic catalysts that might quench fluorescence.
Reaction Mechanism and Workflow
The core of this application is the inverse electron-demand Diels-Alder (IEDDA) reaction. An electron-poor tetrazine reacts rapidly and irreversibly with an electron-rich, strained dienophile (norbornene). This cycloaddition is followed by a retro-Diels-Alder reaction that releases stable dinitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) for the tetrazine-norbornene reaction is a key parameter indicating its efficiency. The reaction is exceptionally fast, particularly for a bioorthogonal reaction that does not require a catalyst.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| 3-(4-benzylamino)-1,2,4,5-tetrazine + Norbornene | ~2.0 M⁻¹s⁻¹ | 20°C, Aqueous Buffer | |
| Tetrazine derivative + Norbornene | 1.9 M⁻¹s⁻¹ | Aqueous Buffer | |
| Tetrazine derivative + Norbornene | 1.6 M⁻¹s⁻¹ | Fetal Bovine Serum (FBS) | |
| PEG-Tetrazine + PS-Norbornene | >95% conversion in 4-6 hours | CH₂Cl₂/DMSO, Room Temp., Equimolar ratio |
Experimental Workflow and Protocols
A typical workflow for labeling a norbornene-modified protein with this compound involves preparation of the reactants, the labeling reaction, and subsequent analysis of the product.
Protocol: Labeling of a Norbornene-Modified Protein
This protocol provides a general method for labeling a purified protein containing a site-specifically incorporated norbornene-lysine analog with this compound.
A. Materials and Reagents
-
Norbornene-modified protein of interest in a suitable buffer (e.g., Tris-HCl or PBS, pH 7.4).
-
This compound (e.g., from BroadPharm).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Materials for analysis: SDS-PAGE gels, Coomassie stain, fluorescence gel scanner, mass spectrometer, size-exclusion chromatography columns (optional).
B. Preparation of Stock Solutions
-
Norbornene-Modified Protein: Prepare a solution of the purified protein at a concentration of 10-20 µM in the Reaction Buffer.
-
This compound: Prepare a 2 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C. Note: The tetrazine moiety can degrade in aqueous environments over extended periods, so fresh dilutions are recommended.
C. Labeling Reaction Procedure
-
To a microcentrifuge tube, add the norbornene-modified protein solution. For a final reaction volume of 100 µL, you might use 95 µL of a ~10.5 µM protein solution.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of the tetrazine probe. A 10-fold molar excess is a good starting point.
-
Example Calculation: For a 100 µL reaction with 10 µM protein (1 nmol), add 0.5 µL of 2 mM this compound stock to get a final concentration of 10 µM probe (1 nmol), which is a 1:1 molar ratio. For a 10-fold excess, add 5 µL of the 2 mM stock for a final concentration of 100 µM.
-
-
Gently mix the solution by pipetting.
-
Incubate the reaction at room temperature for 2-12 hours, protected from light. Reaction progress can be monitored by taking aliquots at different time points. For many applications, the reaction proceeds to high conversion within a few hours.
D. Removal of Unreacted Dye (Optional but Recommended)
-
For downstream applications, it is often necessary to remove the unreacted this compound. This can be achieved using:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired buffer.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer.
-
Precipitation: If the protein is stable, precipitation (e.g., with acetone) can be used to separate the protein from the small molecule dye.
-
E. Analysis of the Labeled Protein
-
SDS-PAGE:
-
Run an aliquot of the reaction mixture on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize Total Protein: Stain the gel with Coomassie Blue to visualize all protein bands.
-
Visualize Labeled Protein: Scan the unstained gel using a fluorescence imager with excitation/emission settings appropriate for TAMRA (approx. 555 nm / 580 nm). A fluorescent band should appear at the molecular weight of the target protein only in the lane corresponding to the successful labeling reaction.
-
-
Mass Spectrometry (ESI-MS):
-
Analyze the purified, labeled protein by ESI-MS to confirm the covalent addition of the this compound moiety. The observed mass should increase by the exact mass of the this compound that has been conjugated.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TAMRA-PEG4-Tetrazine Concentration for Efficient and Viable Cell Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bioorthogonal reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for site-specific labeling of biomolecules in complex biological environments.[1] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a TCO proceeds with exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for live-cell imaging and other applications where minimal perturbation of the biological system is crucial.[2][3]
This document provides a detailed guide for optimizing the concentration of TAMRA-PEG4-Tetrazine for labeling TCO-modified cells. TAMRA (tetramethylrhodamine) is a bright rhodamine-based fluorophore with a peak fluorescence emission around 572-575 nm.[4] The PEG4 linker enhances solubility and minimizes steric hindrance. Optimizing the labeling concentration is a critical step to achieve a high signal-to-noise ratio while maintaining cell health and viability.
Principle of TCO-Tetrazine Ligation
The TCO-tetrazine ligation is a catalyst-free click chemistry reaction.[3] An electron-deficient tetrazine reacts with a strained trans-cyclooctene (the dienophile) in a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine (B8628806) conjugate. This reaction is highly bioorthogonal, meaning that the reactants do not interact with native biological functional groups, ensuring specific labeling of the intended target.
Key Experimental Parameters and Optimization Strategy
Achieving optimal cell labeling with this compound requires a careful balance of several parameters. The primary goal of the optimization is to identify a concentration that provides sufficient signal for detection while minimizing background fluorescence and any potential cytotoxic effects.
Key Parameters:
-
This compound Concentration: The concentration of the tetrazine probe directly influences the labeling efficiency and the level of non-specific background. A concentration titration is essential to determine the optimal working concentration for your specific cell type and experimental setup.
-
Incubation Time: The reaction between TCO and tetrazine is typically very fast, with significant labeling often observed within minutes. Incubation times of 15 to 60 minutes at room temperature or 37°C are generally sufficient.
-
Temperature: The reaction can be performed at room temperature or 37°C.
-
Cell Density: The number of cells per unit volume can affect the effective concentration of the labeling reagent available to each cell. It is important to maintain a consistent cell density during the optimization experiments.
-
Washing Steps: Thorough washing after incubation is crucial to remove unbound this compound and reduce background fluorescence.
Optimization Workflow:
The following diagram illustrates a typical workflow for optimizing this compound concentration.
Caption: Workflow for optimizing this compound concentration.
Data Presentation: Illustrative Optimization Results
The following tables summarize hypothetical data from an optimization experiment to illustrate the expected trends. The optimal concentration will vary depending on the cell type, the density of TCO groups, and the specific experimental conditions.
Table 1: Effect of this compound Concentration on Labeling Efficiency (Flow Cytometry)
| This compound Concentration (µM) | Labeled Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 0.5 | 150 |
| 0.5 | 85.2 | 8,500 |
| 1.0 | 95.1 | 15,200 |
| 2.0 | 98.5 | 25,600 |
| 5.0 | 99.2 | 35,800 |
| 10.0 | 99.5 | 42,300 |
Table 2: Effect of this compound Concentration on Cell Viability and Signal-to-Noise Ratio
| This compound Concentration (µM) | Cell Viability (%) | Signal-to-Noise Ratio (Microscopy) |
| 0 (Control) | 99.8 | N/A |
| 0.5 | 99.5 | 15 |
| 1.0 | 99.2 | 28 |
| 2.0 | 98.9 | 45 |
| 5.0 | 95.4 | 48 (with increased background) |
| 10.0 | 88.1 | 50 (with high background) |
Note: Data are for illustrative purposes only.
Based on these illustrative results, a concentration of 2.0 µM would be chosen as optimal, as it provides a high percentage of labeled cells and a strong fluorescence signal with minimal impact on cell viability and a high signal-to-noise ratio. Studies have shown that while higher concentrations of tetrazine-dyes can increase the absolute signal, they can also lead to dominant background labeling.
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Cells for Flow Cytometry
This protocol describes the labeling of cells expressing TCO groups on their surface for analysis by flow cytometry.
Materials:
-
TCO-modified cells
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store unused stock solution at -20°C, protected from light and moisture.
-
Cell Preparation:
-
Harvest TCO-modified cells and wash them once with PBS.
-
Resuspend the cells in complete cell culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
Prepare a dilution series of this compound in complete cell culture medium to achieve the desired final concentrations for titration (e.g., 0.5, 1, 2, 5, 10 µM).
-
Add the this compound solutions to the cell suspensions.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing:
-
After incubation, wash the cells twice with 2 mL of PBS to remove unbound dye.
-
Centrifuge at 300-500 x g for 5 minutes for each wash.
-
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analysis:
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter settings for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Include the following controls:
-
Unlabeled Cells + this compound: To assess non-specific binding of the probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
-
-
Protocol 2: Labeling of TCO-Modified Cells for Fluorescence Microscopy
This protocol describes the labeling of adherent TCO-modified cells for analysis by fluorescence microscopy.
Materials:
-
Adherent TCO-modified cells cultured on coverslips or in imaging dishes
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: As described in Protocol 5.1.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Labeling Reaction:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (determined from the optimization experiment).
-
Add the labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA.
-
Acquire images of both labeled and control cells (as described in Protocol 5.1) to assess signal-to-noise ratio.
-
Troubleshooting
Table 3: Troubleshooting Common Issues in Cell Labeling
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal concentration of this compound. | Perform a concentration titration to find the optimal concentration. |
| Inefficient TCO-tetrazine ligation. | Ensure the reaction buffer is within a pH range of 6-9. Extend the incubation time. | |
| Low expression or availability of the TCO-tagged target. | Verify the expression and surface presentation of your TCO-modified target. | |
| High Background Fluorescence | Excessive concentration of this compound. | Reduce the concentration of the probe used in the labeling step. |
| Insufficient washing. | Increase the number and duration of washing steps after incubation. | |
| Non-specific binding of the dye. | Consider adding a blocking step with a suitable agent like BSA before labeling. | |
| Cell Viability Issues | Cytotoxicity from this compound. | Lower the concentration of the probe and minimize the incubation time. |
| Harsh labeling or washing procedures. | Handle cells gently and ensure all buffers and media are at the correct physiological pH and temperature. |
Signaling Pathway and Reaction Diagrams
The following diagrams illustrate the TCO-tetrazine ligation reaction and a pre-targeting strategy for cell labeling.
References
TAMRA-PEG4-Tetrazine: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG4-Tetrazine is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a tetrazine moiety through a polyethylene (B3416737) glycol (PEG4) linker. This reagent is a powerful tool for bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems for advanced imaging applications. The tetrazine group reacts specifically and rapidly with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is highly efficient under physiological conditions, requires no catalyst, and is orthogonal to native cellular processes, making it ideal for labeling proteins, nucleic acids, and other biomolecules for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.[1][2][3]
The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule, which can minimize potential steric hindrance and quenching effects.[4] These properties make this compound a valuable tool for researchers aiming to visualize cellular structures and molecular interactions with nanoscale resolution.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound and its components, providing a basis for experimental design and comparison with other fluorescent probes.
| Property | Value | References |
| Molecular Weight | 846.9 g/mol | |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~572 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ (for TAMRA) | |
| Quantum Yield (Φ) | ~0.1 - 0.5 (for TAMRA, can be environment-dependent) | |
| Recommended Laser Lines | 532 nm or 561 nm |
Table 1: Photophysical Properties of this compound. The exact spectral characteristics can be influenced by the local environment, pH, and conjugation state.
| Parameter | STORM | STED | References |
| Principle | Single-molecule localization based on stochastic photoswitching of fluorophores. | Point-scanning technique that uses a depletion laser to narrow the emission spot. | |
| Achievable Resolution | 20-50 nm laterally | 30-80 nm laterally | |
| TAMRA Suitability | TAMRA exhibits blinking behavior suitable for dSTORM in the presence of specific imaging buffers. | TAMRA's photostability allows it to withstand the high laser intensities used for depletion. | |
| Photostability Requirement | High photostability is crucial to collect enough photons for precise localization before photobleaching. | Very high photostability is required to resist bleaching from the high-intensity depletion laser. |
Table 2: Comparison of this compound Suitability for STORM and STED Microscopy.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound via Bioorthogonal Click Chemistry
This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., PD-10) or spin filter for purification
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the TCO-modified protein with the Reaction Buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or spin filtration.
-
Equilibrate the column or filter with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Protocol 2: Sample Preparation and STORM Imaging of this compound Labeled Cells
Materials:
-
Cells cultured on #1.5 coverslips
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
TCO-modified antibody or other targeting molecule
-
This compound labeled secondary antibody or protein
-
STORM Imaging Buffer (see below)
STORM Imaging Buffer Recipe (Glycerol-based):
-
Buffer A: 50 mM Tris-HCl, 10 mM NaCl, pH 8.0
-
Buffer B: Buffer A with 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL Buffer A
-
Final Imaging Buffer (prepare fresh): 690 µL Buffer B + 7 µL GLOX Solution + 7 µL 2-mercaptoethanol
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on high-precision coverslips and culture to the desired confluency.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
-
Labeling:
-
Incubate with the TCO-modified primary antibody in Blocking Buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the this compound labeled secondary antibody or protein in Blocking Buffer for 1 hour.
-
Wash thoroughly with PBS.
-
-
STORM Imaging:
-
Mount the coverslip on a microscope slide with a drop of freshly prepared STORM Imaging Buffer.
-
Seal the coverslip with nail polish or a suitable sealant to prevent buffer evaporation and oxygen entry.
-
Image the sample on a STORM-capable microscope. Use a 561 nm laser for excitation and a 405 nm laser for reactivation if needed.
-
Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.
-
Protocol 3: Sample Preparation and STED Imaging of this compound Labeled Cells
Materials:
-
Same materials as for STORM sample preparation.
-
STED-compatible mounting medium (e.g., ProLong Gold, or a thiodiethanol-based medium).
Procedure:
-
Cell Culture, Fixation, and Labeling:
-
Follow steps 1-3 from the STORM sample preparation protocol.
-
-
Mounting:
-
Mount the coverslip on a microscope slide using a STED-compatible mounting medium. Allow the medium to cure as per the manufacturer's instructions.
-
-
STED Imaging:
-
Image the sample on a STED microscope.
-
Use a 561 nm laser for excitation.
-
Use a depletion laser with a wavelength in the far-red region (e.g., 775 nm) to deplete the TAMRA fluorescence.
-
Adjust the excitation and depletion laser powers to achieve the desired resolution while minimizing photobleaching.
-
Acquire images using a pixel size of 20-30 nm for optimal sampling.
-
Mandatory Visualization
Caption: Experimental workflow for super-resolution microscopy using this compound.
Caption: Principle of Stochastic Optical Reconstruction Microscopy (STORM).
Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Super-Resolution Microscopy Using a Bioorthogonal-Based Cholesterol Probe Provides Unprecedented Capabilities for Imaging Nanoscale Lipid Heterogeneity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with TAMRA-PEG4-Tetrazine
Welcome to the technical support center for TAMRA-PEG4-Tetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to address the specific issue of low fluorescence signal encountered during experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common problems encountered when using this compound for labeling trans-cyclooctene (B1233481) (TCO)-modified molecules.
Q1: Why is my fluorescence signal weak or absent after labeling my TCO-modified molecule with this compound?
A low fluorescence signal can stem from several factors, ranging from the intrinsic properties of the dye and the bioorthogonal reaction to suboptimal experimental conditions. The primary reasons can be categorized as follows:
-
Fluorescence Quenching: The tetrazine moiety can quench the fluorescence of TAMRA. Upon successful reaction with a TCO group, this quenching is reduced, leading to a "turn-on" of fluorescence. However, incomplete reactions or the formation of quenching intermediates can result in a low signal.[1][2]
-
Formation of a Dark Intermediate: The reaction between tetrazine and TCO rapidly forms a fluorescent 4,5-dihydropyridazine product. This can then slowly tautomerize into a weakly fluorescent 1,4-dihydropyridazine, causing a decrease in the fluorescence signal over time.[1]
-
Inefficient Labeling Reaction: The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and TCO may not have proceeded to completion.
-
Reagent Degradation: The this compound or the TCO-modified molecule may have degraded.
-
Suboptimal Measurement Conditions: The pH of the buffer or the presence of certain substances can affect TAMRA's fluorescence.
-
High Degree of Labeling (DOL): Excessive labeling of a protein or molecule with TAMRA can lead to self-quenching.[3]
Below is a troubleshooting workflow to help you diagnose and resolve the issue.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A stepwise approach to troubleshooting low fluorescence with this compound.
Q2: How can I verify that the labeling reaction has occurred?
You can monitor the progress of the tetrazine-TCO ligation spectrophotometrically. The tetrazine moiety has a characteristic absorbance peak around 510-550 nm. As the reaction proceeds, this peak will disappear.[4]
| Method | Principle |
| UV-Vis Spectroscopy | Monitor the decrease in absorbance of the tetrazine peak (approx. 520 nm) over time. |
| LC-MS Analysis | Analyze aliquots of the reaction mixture over time to detect the formation of the labeled product and the disappearance of starting materials.[5] |
Q3: What are the optimal reaction conditions for the this compound and TCO ligation?
The inverse electron demand Diels-Alder reaction is robust and proceeds under mild conditions. However, for optimal results, consider the following:
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1.05 to 1.5-fold molar excess of this compound | A slight excess of the tetrazine reagent can help drive the reaction to completion.[6][7] |
| pH | 6.0 - 9.0 | The reaction is generally pH-insensitive within this range.[4][6] For TAMRA fluorescence, a neutral to slightly acidic pH is optimal.[3] |
| Buffer | Phosphate-buffered saline (PBS) is common. | Avoid amine-containing buffers like Tris if you are performing an upstream NHS ester labeling to introduce the TCO moiety.[7] |
| Temperature | Room temperature (20-25°C) or 37-40°C | The reaction is fast at room temperature.[6][7] Slightly elevated temperatures can increase the reaction rate.[6][7] |
| Duration | 30 - 120 minutes | For most applications, the reaction is complete within this timeframe.[6][7] |
Q4: Could my reagents have degraded? How should I store them?
Yes, both tetrazine and TCO moieties can degrade under certain conditions.
-
This compound: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups.[5] It is recommended to prepare fresh solutions or use reagents stored under appropriate conditions.
-
TCO-modified molecules: TCOs can degrade in the presence of thiols or under UV light.[5]
Storage Recommendations:
| Reagent | Storage Condition |
| This compound (lyophilized) | -20°C, protected from light and moisture. |
| TCO-modified molecule | Follow the supplier's recommendations, typically stored at -20°C or -80°C. |
| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF. For short-term storage, keep at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Q5: How does pH affect the TAMRA fluorescence signal?
TAMRA's fluorescence intensity is pH-dependent, with optimal performance in neutral to slightly acidic environments.[3] In alkaline conditions (pH > 8.0), the fluorescence quantum yield can be reduced.[3] Therefore, after the labeling reaction, ensure that the final buffer for fluorescence measurement is within the optimal pH range for TAMRA.
Q6: Can the PEG linker affect the fluorescence?
The PEG4 linker in this compound is primarily designed to enhance aqueous solubility and reduce steric hindrance during the labeling reaction.[8][9] This can indirectly improve the fluorescence signal by preventing aggregation and allowing for a more efficient reaction. There is no direct evidence to suggest that the PEG4 linker itself quenches or significantly alters the photophysical properties of TAMRA. In general, longer PEG linkers can increase the mobility of the dye, which may have a modest effect on fluorescence.[10][11]
Experimental Protocols
Protocol: Labeling a TCO-Modified Protein with this compound
This protocol provides a general guideline for the conjugation of a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 1.05 to 1.5-fold molar excess of the dye.
-
-
Incubation:
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6]
-
-
Purification (Optional but Recommended):
-
Remove unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.[6]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Experimental Workflow Diagram
Caption: A general workflow for labeling a TCO-modified protein with this compound.
Signaling Pathway and Logical Relationships
The reaction between this compound and a TCO-modified molecule is not a signaling pathway in the biological sense, but a bioorthogonal chemical reaction. The logical relationship is a straightforward ligation.
Inverse Electron Demand Diels-Alder Reaction
Caption: The inverse electron demand Diels-Alder reaction between this compound and a TCO-modified molecule.
References
- 1. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. TAMRA PEG4 Tetrazine | AxisPharm [axispharm.com]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
non-specific binding of TAMRA-PEG4-Tetrazine in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of TAMRA-PEG4-Tetrazine in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
Q2: What are the primary causes of non-specific binding with this probe?
Several factors can contribute to the non-specific binding of this compound:
-
Hydrophobic Interactions: The TAMRA (tetramethylrhodamine) dye is inherently hydrophobic and can interact non-specifically with lipids in cell membranes and hydrophobic regions of proteins.[1]
-
Ionic Interactions: The probe may have charged regions that can interact with oppositely charged molecules within the cell or on its surface.
-
Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of non-specific interactions.
-
Probe Aggregation: Lipophilic probes can form aggregates that may bind non-specifically to various cellular structures.
-
Tetrazine Reactivity: While highly specific for dienophiles, the tetrazine moiety itself can, in some contexts, exhibit reactivity towards certain biological molecules, contributing to background signal.
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound probe, leading to a generalized high background.
Q3: How does the PEG4 linker influence non-specific binding?
The short polyethylene (B3416737) glycol (PEG) spacer is included in the probe's design to increase its hydrophilicity (water solubility). This PEG linker helps to create a shield around the hydrophobic TAMRA dye, which can reduce non-specific interactions with cellular components and improve the signal-to-noise ratio. However, a short PEG linker like PEG4 may not completely eliminate the hydrophobic nature of the TAMRA dye.
Q4: What are essential controls for an experiment using this compound?
To ensure the observed signal is specific, the following controls are crucial:
-
No Dienophile Control: Cells that have not been modified with the dienophile (e.g., TCO) are treated with this compound. This is the most critical control to assess the level of non-specific binding of the probe itself.
-
Unlabeled Control: An unstained sample of cells should be imaged using the same settings to determine the level of cellular autofluorescence.
-
No Tetrazine Probe Control: Cells that have been modified with the dienophile but are not treated with the tetrazine probe. This also serves as a control for autofluorescence.
Troubleshooting Guide
This guide addresses common problems encountered during cell labeling experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High, diffuse background fluorescence across the entire cell/sample. | 1. Probe concentration is too high. 2. Inadequate washing. 3. Sub-optimal blocking. 4. Hydrophobic/ionic interactions. | 1. Titrate the probe concentration. Perform a dilution series to find the lowest concentration that still provides a strong specific signal. 2. Optimize washing steps. Increase the number (3-5 times) and duration of washes. Use a wash buffer containing a mild non-ionic detergent like 0.05-0.1% Tween-20. 3. Improve blocking. Use an appropriate blocking agent such as 1-3% Bovine Serum Albumin (BSA) or normal serum. 4. Modify buffer conditions. Increase the ionic strength of the wash buffer (e.g., higher NaCl concentration) to disrupt ionic interactions. |
| Bright, punctate staining not co-localized with the target. | 1. Probe aggregation. | 1. Filter the probe solution. Before use, centrifuge the probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet aggregates and use the supernatant. 2. Prepare fresh dilutions. Avoid using old stock solutions that may have aggregated over time. |
| Weak or no specific signal. | 1. Inefficient bioorthogonal reaction. 2. Probe degradation. 3. Low abundance of the target molecule. | 1. Optimize reaction conditions. Ensure the dienophile (e.g., TCO) is correctly incorporated and accessible. Increase the incubation time with the tetrazine probe (e.g., 30-60 minutes). 2. Proper probe storage. Store the probe as recommended by the manufacturer, typically desiccated and protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Amplify the signal. If the target is of low abundance, consider using a signal amplification strategy. |
| High background in specific organelles (e.g., mitochondria, nucleus). | 1. Charge-based interactions. 2. Lipophilic nature of the dye. | 1. Use a specialized blocking buffer. Consider using a commercial signal enhancer designed to block non-specific binding due to charge. 2. Reduce incubation temperature. Performing the labeling at 4°C can help minimize active uptake mechanisms that might lead to accumulation in certain compartments. |
Quantitative Data Summary
Optimizing the probe concentration and blocking agents are critical steps in reducing non-specific binding. The following tables provide general guidance; optimal conditions should be determined empirically for each specific cell type and experimental setup.
Table 1: Recommended Titration Range for this compound
| Application | Starting Concentration | Titration Range |
| Live-Cell Imaging | 5 µM | 0.5 - 10 µM |
| Fixed-Cell Staining | 2 µM | 0.1 - 5 µM |
Note: These are suggested starting points. The optimal concentration is a balance between achieving a strong specific signal and maintaining low background.
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective agent for reducing hydrophobic interactions. |
| Normal Goat/Donkey Serum | 5-10% (v/v) in PBS | Use serum from the same species as the secondary antibody, if one is used. Otherwise, use serum from an unrelated species. |
| Fish Gelatin | 0.5-2% (w/v) in PBS | Can be an alternative to BSA, particularly if BSA causes cross-reactivity issues. |
| Commercial Signal Enhancers | Per manufacturer's protocol | Formulated to block non-specific binding from multiple sources, including hydrophobic and ionic interactions. |
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Labeling
This protocol outlines a general workflow for labeling dienophile-modified proteins on the surface of live cultured cells.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom plate) and culture to the desired confluency. Ensure cells have incorporated the dienophile-tagged molecule of interest.
-
Washing: Gently wash the cells twice with a warm imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).
-
Probe Preparation: Prepare the final concentration of this compound in a warm imaging buffer. Centrifuge the diluted probe solution (14,000 x g for 10 min) to remove any aggregates before adding it to the cells.
-
Labeling: Remove the wash buffer and add the this compound solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal time should be determined empirically.
-
Washing: Remove the probe solution and wash the cells at least three times with a warm imaging buffer. For the first two washes, a buffer containing 0.1% BSA can help reduce background.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol 2: General Protocol for Fixed-Cell Labeling
-
Cell Preparation & Fixation: Plate cells on coverslips. Wash with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 60 minutes at room temperature.
-
Labeling: Dilute the this compound probe in the blocking buffer to the desired final concentration. Remove the blocking buffer and add the probe solution.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20, followed by a final wash with PBS.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Proceed with imaging.
Visualizations
References
TAMRA-PEG4-Tetrazine degradation during experiments
<
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TAMRA-PEG4-Tetrazine. It focuses on addressing potential degradation issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has lost its characteristic pink/red color. What does this mean?
A1: The color of the tetrazine solution is indicative of its integrity. A loss of color suggests that the tetrazine moiety has degraded. This can be caused by several factors, including prolonged exposure to aqueous buffers (hydrolysis), nucleophiles, or light. It is recommended to use freshly prepared solutions for your experiments.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C or -80°C, protected from light.[3][4][5] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: At what pH is the tetrazine moiety most stable?
A3: Tetrazine stability is pH-dependent. While many inverse electron-demand Diels-Alder (IEDDA) reactions are performed at physiological pH (~7.4), tetrazines are generally more stable in neutral to slightly acidic conditions. Highly basic or acidic conditions can accelerate degradation. The stability of your specific tetrazine should be assessed under your experimental conditions if you suspect pH-related degradation.
Q4: Can I use buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT)?
A4: Caution is advised. Some tetrazines can react with strong nucleophiles. While the PEG4 linker provides some shielding, it is best to avoid buffers containing primary amines or thiols if possible. If their use is unavoidable, the reaction time should be minimized, and the stability of the tetrazine in the chosen buffer should be confirmed beforehand.
Q5: My conjugation yield is very low. Could this be due to degradation?
A5: Yes, low yield is a common consequence of reactant degradation. If the this compound has degraded, it is no longer active for the click reaction. Other factors include the degradation of the reaction partner (e.g., TCO-modified molecule), suboptimal reactant concentrations, or steric hindrance.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems related to this compound degradation.
Issue 1: Low or No Fluorescent Signal After Labeling
| Possible Cause | Recommended Solution(s) |
| Degradation of this compound Stock | Prepare a fresh stock solution from solid material. Confirm concentration and integrity using UV-Vis spectroscopy by measuring the characteristic absorbance of the tetrazine (~520-540 nm) and TAMRA (~546-556 nm). |
| Hydrolysis During Reaction | Minimize reaction time in aqueous buffers. If possible, perform a pilot study to determine the stability half-life of the tetrazine in your specific reaction buffer. Some tetrazines can hydrolyze significantly within hours in aqueous media. |
| Photobleaching of TAMRA | Protect all solutions and reaction vessels from light. TAMRA has good photostability, but prolonged exposure to high-intensity light can cause bleaching. |
| Degradation of Dienophile (e.g., TCO) | Ensure the dienophile (e.g., trans-cyclooctene) is pure and has not degraded. TCO can be sensitive to thiols and UV light. |
| Incorrect Buffer Composition | Avoid buffers with strong nucleophiles (e.g., high concentrations of primary amines or thiols). If necessary, switch to a more inert buffer like PBS. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution(s) |
| Inconsistent Reagent Handling | Standardize the protocol for preparing and handling this compound. Always use fresh, anhydrous DMSO/DMF for stock solutions and aliquot for single use to prevent contamination and degradation from repeated freeze-thaw cycles. |
| Variable Light Exposure | Consistently protect reagents and reactions from light. Use amber tubes or cover tubes with aluminum foil. |
| Buffer Variability | Prepare fresh buffer for each experiment to ensure consistent pH and composition. Contaminants or degradation of buffer components can affect tetrazine stability. |
Stability Data Summary
The stability of the tetrazine and TAMRA moieties is critical for successful conjugation. While specific data for the combined this compound molecule is limited, the stability can be inferred from data on its components.
Table 1: Factors Affecting Tetrazine Stability
| Factor | Effect on Stability | Recommendations |
| pH | Less stable at extreme pH. Electron-withdrawing substituents can decrease stability in aqueous environments. | Maintain pH between 6.0 and 8.0. Assess stability in your specific buffer if working outside this range. |
| Aqueous Media | Susceptible to hydrolysis. Some tetrazines show ~50% degradation in PBS within 14 hours. | Use freshly prepared aqueous solutions. Minimize reaction and incubation times. |
| Nucleophiles | Can be degraded by strong nucleophiles (e.g., thiols, primary amines). | Avoid buffers containing DTT, TCEP, or Tris if possible. |
| Substituents | Electron-donating groups tend to increase stability but decrease reaction kinetics. Electron-withdrawing groups have the opposite effect. | The specific tetrazine structure in your reagent is optimized for a balance of reactivity and stability. Be aware of this trade-off. |
Table 2: Photophysical Properties and Stability of TAMRA
| Property | Value | Notes |
| Excitation Max (λex) | ~546 - 556 nm | |
| Emission Max (λem) | ~579 - 580 nm | Bright orange-red fluorescence. |
| Photostability | Good to Excellent | While robust, experiments should still be protected from unnecessary light exposure to ensure signal consistency. |
| pH Sensitivity | Fluorescence is largely pH-insensitive in the physiological range. | Optimal performance is in neutral to slightly acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for Use
-
Reagent Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution : Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the solid in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage : Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. Store immediately at -20°C, protected from light.
-
Working Solution : On the day of the experiment, thaw a single aliquot. Dilute to the final working concentration in the desired reaction buffer (e.g., PBS, pH 7.4) immediately before use. Do not store the diluted aqueous solution.
Protocol 2: Monitoring Tetrazine Stability via UV-Vis Spectroscopy
-
Prepare Solution : Dilute this compound to a known concentration in the buffer of interest (e.g., PBS, cell culture media). The concentration should yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Initial Measurement : Immediately measure the full UV-Vis spectrum to determine the initial absorbance at the tetrazine's characteristic maximum wavelength (λmax, typically 510-550 nm).
-
Incubation : Incubate the solution under the exact experimental conditions (temperature, light exposure).
-
Time-Point Measurements : At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the UV-Vis spectrum again.
-
Analysis : Plot the absorbance at the tetrazine λmax versus time. A decrease in absorbance indicates degradation. The half-life (t½) can be calculated from this data.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 5. This compound | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing TAMRA-PEG4-Tetrazine & TCO Reactions
Welcome to the technical support center for the TAMRA-PEG4-Tetrazine and trans-cyclooctene (B1233481) (TCO) bioorthogonal ligation reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the this compound and TCO reaction?
A1: The reaction is a bioorthogonal "click chemistry" ligation that proceeds via a two-step mechanism known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2]
-
[4+2] Cycloaddition: The electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile) to form an unstable tricyclic intermediate. This is the rate-determining step of the reaction.[1][2]
-
Retro-Diels-Alder Reaction: This intermediate then irreversibly eliminates a molecule of dinitrogen (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[1]
This reaction is exceptionally fast and highly specific, requiring no catalyst, which makes it ideal for biological systems.
Q2: What are the key factors that influence the kinetics of the tetrazine-TCO reaction?
A2: Several factors critically influence the reaction rate:
-
Reactant Structure (Electronics & Sterics): The rate is accelerated by using an electron-deficient tetrazine and an electron-rich TCO. Attaching electron-withdrawing groups (EWGs) to the tetrazine or electron-donating groups (EDGs) to the TCO can increase the reaction rate. Conversely, bulky steric groups on either reactant can hinder the reaction.
-
Ring Strain of TCO: Higher conformational ring strain in the TCO molecule significantly increases the reaction rate.
-
Concentration: As a second-order reaction, the rate is directly proportional to the concentrations of both the tetrazine and TCO reactants.
-
Solvent: While the reaction works in a variety of organic and aqueous solvents, the choice of solvent can influence kinetics. For biological applications, aqueous buffers like PBS are common. The use of PEGylated reagents, such as this compound, enhances aqueous solubility and accessibility.
Q3: How stable are tetrazine and TCO reagents in typical experimental conditions?
A3: Stability is a critical consideration. Highly reactive tetrazines, particularly those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade, especially in the presence of thiols or under UV light. For best results, use freshly prepared solutions or reagents that have been stored under appropriate conditions (desiccated, protected from light, and at -20°C).
Troubleshooting Guide
This section addresses common issues encountered during this compound and TCO ligations.
Issue 1: Slow or Incomplete Reaction
-
Possible Cause: Sub-optimal reactant concentration.
-
Solution: Increase the concentration of one or both reactants. The reaction kinetics are concentration-dependent, so higher concentrations lead to faster completion.
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Empirically optimize the molar ratio. While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of the tetrazine reagent can help drive the reaction to completion.
-
-
Possible Cause: Steric hindrance.
-
Solution: If the TAMRA-tetrazine or TCO is attached to a bulky molecule (like a large protein), steric hindrance can slow the reaction. The PEG4 spacer on the TAMRA reagent is designed to minimize this, but if problems persist, consider synthesizing a construct with a longer PEG spacer.
-
-
Possible Cause: Low intrinsic reactivity of the chosen TCO or tetrazine.
-
Solution: Ensure you are using a TCO derivative with high ring strain. Different tetrazine structures also have vastly different reactivities.
-
Issue 2: Low Product Yield
-
Possible Cause: Degradation of one or both reactants.
-
Solution: Prepare fresh stock solutions of your tetrazine and TCO reagents. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., DMSO or DMF) at -20°C and protect from light.
-
-
Possible Cause: Precipitation of reactants or product.
-
Solution: The PEG4 linker enhances water solubility. However, if you are working with very hydrophobic biomolecules, precipitation can still occur. Consider adding a small percentage of an organic co-solvent like DMSO, but first verify its compatibility with your biological system.
-
-
Possible Cause: Inaccurate quantification of starting materials.
-
Solution: Before starting the reaction, accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy.
-
-
Possible Cause: Side reactions.
-
Solution: Ensure your TCO-functionalized biomolecule is purified of any excess reagents from its labeling step (e.g., unreacted TCO-NHS ester). For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.
-
Issue 3: High Background Signal / Non-specific Labeling
-
Possible Cause: Impure starting materials.
-
Solution: Use highly purified reagents. Unreacted fluorescent dyes or other impurities can lead to non-specific signals. Purify all labeled biomolecules (e.g., via size-exclusion chromatography) before the ligation reaction.
-
-
Possible Cause: Hydrophobic interactions.
-
Solution: The TAMRA dye is hydrophobic and may non-specifically associate with cells or proteins. Ensure adequate washing steps are included in your protocol. The inclusion of surfactants like Tween-20 in wash buffers can also help reduce non-specific binding.
-
Quantitative Data
The kinetics of the tetrazine-TCO ligation are typically described by second-order rate constants (k₂). Higher k₂ values indicate a faster reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent / Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine (H-Tz) | TCO | up to 30,000 | Aqueous Media |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS, 37 °C |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water, 25 °C |
Note: This table provides approximate values from literature. Actual rates will depend on the specific molecular context, buffer, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein
This protocol provides a starting point for labeling a TCO-modified protein with this compound.
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL solution of your TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 1.5:1 to 5:1 (Tetrazine:Protein). The optimal ratio should be determined empirically.
-
Example: For 1 nmol of TCO-protein, add 1.5 nmol of this compound.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive partners or very low concentrations, the incubation time can be extended to 2 hours or performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage:
-
Store the final TAMRA-labeled protein conjugate at 4°C, protected from light.
-
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance peak around 520-540 nm.
-
Determine Molar Extinction Coefficient: First, accurately measure the molar extinction coefficient (ε) of your this compound stock at its λmax in the chosen reaction buffer.
-
Setup Spectrometer: Set a UV-Vis spectrophotometer to measure the absorbance at the λmax of the tetrazine.
-
Initiate Reaction:
-
In a cuvette, add the reaction buffer and the TCO-containing reactant.
-
Place the cuvette in the spectrophotometer and begin recording data.
-
Add the this compound solution to the cuvette to initiate the reaction, ensuring rapid and thorough mixing.
-
-
Monitor Absorbance: Record the decrease in absorbance over time until the signal stabilizes (indicating reaction completion).
-
Calculate Rate: The data can be fitted to a pseudo-first-order or second-order rate equation to determine the rate constant.
Visualizations
Caption: Mechanism of the Tetrazine-TCO inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: General experimental workflow for protein labeling via Tetrazine-TCO ligation.
Caption: Troubleshooting decision tree for common Tetrazine-TCO reaction issues.
References
Technical Support Center: Troubleshooting TAMRA-PEG4-Tetrazine Conjugation
This guide provides solutions to common problems encountered during the conjugation of TAMRA-PEG4-Tetrazine to trans-cyclooctene (B1233481) (TCO)-modified molecules. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is exceptionally fast and robust, but failures can occur due to issues with reagents, reaction conditions, or experimental setup.
Frequently Asked Questions (FAQs)
Section 1: Reagent Quality and Storage
Q1: How should I store and handle my this compound? A1: Proper storage is critical for maintaining the reactivity of the tetrazine moiety. Store this compound at -20°C in a desiccated, dark environment.[1][2][3][4] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and store them at -20°C, protected from light.[1] Repeated freeze-thaw cycles should be avoided.
Q2: My tetrazine reagent has been stored for a long time. How can I check if it's still active? A2: The pink/red color of the tetrazine is a good initial indicator of its integrity. If the solution is colorless, the tetrazine has likely degraded. To confirm activity, you can perform a small-scale control reaction with a fresh, reliable TCO-containing molecule. Monitor the reaction by UV-Vis spectrophotometry for the disappearance of the tetrazine absorbance around 520-540 nm.
Q3: Can the TCO-modified molecule be the source of the problem? A3: Yes. The TCO moiety can also degrade, particularly the highly strained trans-isomer. Ensure the TCO-modified molecule has been stored correctly according to the manufacturer's instructions. If you suspect degradation, its purity and integrity should be verified by analytical methods such as LC-MS or NMR.
Section 2: Reaction Conditions
Q4: What is the optimal molar ratio of this compound to my TCO-modified molecule? A4: To drive the reaction to completion, a slight molar excess of the tetrazine reagent is generally recommended. A good starting point is a 1.1 to 1.5-fold molar excess of this compound relative to the TCO-modified molecule. However, the optimal ratio may need to be determined empirically for your specific system.
Q5: What are the recommended buffer and pH for the conjugation? A5: The tetrazine-TCO ligation is efficient across a wide pH range, typically between 6.0 and 9.0. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice. Be aware that some tetrazine derivatives can show instability in highly basic aqueous solutions. It is also important that TAMRA's fluorescence intensity can diminish in environments with a pH above 8.0.
Q6: My reaction mixture contains a reducing agent like TCEP or DTT. Could this be a problem? A6: Yes, this is a critical point. Tetrazines can be degraded by reducing agents. If your protocol requires a reduction step (e.g., for antibody disulfide bonds), it is crucial to remove the excess reducing agent before adding the this compound. This can be accomplished using a desalting column or buffer exchange.
Section 3: Low Yield and Incomplete Reaction
Q7: My final product yield is very low. What are the most likely causes? A7: Low yield can stem from several factors:
-
Degraded Reagents: One or both of your reagents (tetrazine or TCO) may have lost activity due to improper storage or handling.
-
Incorrect Stoichiometry: An insufficient amount of one reagent will lead to an incomplete reaction. Ensure your concentration calculations are correct and consider optimizing the molar ratio.
-
Suboptimal Reaction Conditions: Incorrect pH, the presence of interfering substances (like reducing agents), or insufficient reaction time can lower the yield.
-
Precipitation: Your molecule may precipitate out of solution after conjugation due to the hydrophobicity of the TAMRA dye. The PEG4 linker is designed to improve solubility, but this can still be an issue with some proteins. Consider adjusting buffer conditions or adding a mild solubilizing agent if necessary.
Q8: How can I monitor the reaction to see if it's working? A8: The progress of the tetrazine ligation can be easily monitored spectrophotometrically. The tetrazine ring has a characteristic absorbance peak between 520-540 nm. As the reaction proceeds, this peak will decrease. By taking measurements over time, you can track the consumption of the tetrazine.
Section 4: Fluorescence and Quenching Issues
Q9: I have successfully conjugated the TAMRA label, but the fluorescence is weak or absent. Why? A9: This is likely due to fluorescence quenching. There are several potential causes:
-
Inherent Tetrazine Quenching: The tetrazine moiety itself can act as a quencher for the TAMRA fluorophore. This quenching effect is eliminated once the tetrazine reacts with TCO, leading to a "turn-on" fluorescence. If you are measuring fluorescence before the reaction is complete, the signal will be low.
-
Self-Quenching/Dimerization: If you have multiple TAMRA dyes conjugated in close proximity on a single molecule, they can quench each other through a process called dimerization. This is a common issue with excessive labeling.
-
pH Sensitivity: TAMRA's fluorescence is sensitive to pH and performs optimally in neutral to slightly acidic conditions. The signal can decrease significantly at a pH above 8.0.
-
Buffer Components: Certain components in your buffer could potentially quench the fluorescence.
Q10: How do I purify the final TAMRA-labeled conjugate? A10: Purification is necessary to remove unreacted this compound and other impurities. The appropriate method depends on the size and nature of your target molecule.
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying proteins and other macromolecules from small molecule reagents.
-
Dialysis/Buffer Exchange: Effective for removing small molecules from large protein conjugates.
-
Affinity Chromatography: If your molecule has an affinity tag (like a His-tag), this can be a highly specific method for purification.
Quantitative Data Summary
For a typical conjugation between this compound and a TCO-modified protein in an aqueous buffer:
| Parameter | Recommended Value | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.1:1 to 1.5:1 | A slight excess of tetrazine helps drive the reaction to completion. |
| Reaction pH | 7.2 - 8.0 | PBS is a common choice. Avoid pH > 8.0 to maintain TAMRA fluorescence. |
| Reaction Temperature | 4°C to 37°C | Reaction is fast at room temp (20-25°C). Use 4°C for longer incubations or sensitive proteins. |
| Reaction Time | 30 - 120 minutes | Often complete within 60 minutes at room temperature. Can be extended overnight at 4°C. |
| Solvent | Aqueous Buffer (e.g., PBS) | This compound stock should be in anhydrous DMSO or DMF. |
| Monitoring Wavelength | ~520 - 540 nm | Monitor the decrease in absorbance of the tetrazine peak. |
Experimental Protocols
Protocol 1: General Conjugation to a TCO-Modified Protein
-
Prepare Reagents:
-
Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Calculate Molar Equivalents: Determine the volume of the this compound stock solution needed to achieve a 1.5-fold molar excess relative to the TCO-protein.
-
Initiate Reaction: Add the calculated volume of the tetrazine stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubate: Allow the reaction to proceed for 60-90 minutes at room temperature, protected from light. Alternatively, incubate overnight at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin) or size-exclusion chromatography equilibrated with your desired storage buffer.
-
Characterization & Storage: Confirm conjugation by UV-Vis spectroscopy (checking for protein absorbance at 280 nm and TAMRA absorbance at ~555 nm) and/or SDS-PAGE. Store the final conjugate at 4°C or -20°C, protected from light.
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry
-
Setup: Prepare the reaction mixture as described in Protocol 1, but in a volume suitable for a quartz cuvette (e.g., 100 µL to 1 mL).
-
Initial Scan (Time 0): Immediately after adding the tetrazine, mix quickly and take a full UV-Vis spectrum scan (e.g., 300-700 nm) or a single absorbance reading at the tetrazine's λmax (~525 nm). This is your starting point.
-
Time-Course Measurement: Take subsequent readings at regular intervals (e.g., every 5-10 minutes).
-
Analysis: Plot the absorbance at ~525 nm against time. A successful reaction will show a decrease in absorbance over time, eventually plateauing as the tetrazine is consumed.
Visual Troubleshooting Guide
The following workflow provides a logical path to diagnose and solve conjugation failures.
A troubleshooting workflow for diagnosing this compound conjugation failure.
References
reducing background fluorescence in TAMRA-PEG4-Tetrazine imaging
Technical Support Center: TAMRA-PEG4-Tetrazine Imaging
Welcome to the technical support center for troubleshooting background fluorescence in this compound imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to high background signals, ensuring data clarity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound imaging experiments?
High background fluorescence typically originates from three main sources:
-
Non-Specific Binding: The this compound probe may adhere to unintended cellular or tissue components. This can be driven by hydrophobic or ionic interactions.[1][2] Unreacted probes that are not sufficiently washed away are a major contributor.
-
Cellular Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as NADH, flavins, collagen, and lipofuscin, which can emit light when excited, contributing to the overall background signal.[3][4][5]
-
Suboptimal Reagent Concentration: Using an excessively high concentration of the this compound probe can lead to increased non-specific binding and residual background fluorescence. Studies suggest that concentrations above 2 µM can significantly increase background in live-cell imaging.
Q2: My negative control (no target for the tetrazine probe) shows high fluorescence. What is the likely cause?
A bright negative control strongly indicates that the background is due to non-specific binding of the this compound probe or cellular autofluorescence, rather than a specific reaction. The probe may be binding to various cellular components hydrophobically or through charge-based interactions. Additionally, ensure that reagents are pure and free of aggregates by centrifuging the probe solution before use.
Q3: How can I reduce non-specific binding of my this compound probe?
To reduce non-specific binding, a multi-step approach is recommended:
-
Optimize Probe Concentration: Perform a titration experiment to find the lowest effective concentration of the this compound probe that still provides a robust specific signal.
-
Use a Blocking Agent: Pre-incubate your sample with a blocking solution to saturate non-specific binding sites.
-
Improve Washing Steps: Increase the number and duration of washing steps after probe incubation to more effectively remove unbound molecules.
-
Modify Wash Buffer: Add a non-ionic surfactant, like Tween 20, to your wash buffer to help disrupt hydrophobic interactions.
Q4: What blocking agents are most effective, and at what concentrations?
Bovine Serum Albumin (BSA) and casein are commonly used and effective blocking agents. They work by coating the surfaces and preventing the fluorescent probe from adhering non-specifically. The optimal concentration and incubation time should be determined empirically, but common starting points are provided in the table below.
Q5: How can I minimize the impact of cellular autofluorescence?
Minimizing autofluorescence can be approached in several ways:
-
Proper Controls: Always include an unstained sample (cells/tissue only) in your experiment to assess the baseline level of autofluorescence.
-
Choice of Fixative: If fixing your cells, be aware that some fixatives like glutaraldehyde (B144438) can increase autofluorescence. Consider alternatives or use fresh paraformaldehyde solutions.
-
Spectral Imaging: If your microscopy system allows, use spectral imaging and linear unmixing to computationally separate the TAMRA signal from the autofluorescence spectrum.
-
Use Fluorogenic Probes: Tetrazine itself can act as a quencher for the TAMRA fluorophore. The fluorescence is "turned on" upon successful ligation with its target. This inherent property of tetrazine probes is highly effective at keeping background from unbound probes low.
Quantitative Data Summary Tables
Table 1: Recommended Blocking Agent Conditions
| Blocking Agent | Typical Concentration | Buffer | Incubation Time | Temperature |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | 30-60 minutes | Room Temp |
| Normal Serum | 5% (v/v) | PBS or TBS | 60 minutes | Room Temp |
| Casein | 1% (w/v) | PBS or TBS | 30-60 minutes | Room Temp |
Data synthesized from multiple sources detailing standard blocking procedures.
Table 2: Common Wash Buffer Additives to Reduce Background
| Additive | Type | Recommended Concentration | Purpose |
| Tween 20 | Non-ionic surfactant | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| NaCl | Salt | Increase to 200-500 mM | Reduces non-specific ionic interactions. |
Experimental Protocols
Protocol 1: Optimized Blocking and Washing for Fixed Cells
This protocol is designed to minimize non-specific binding of the this compound probe in fixed cell imaging experiments.
Reagents and Buffers:
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody, if used) and 1% BSA in PBS.
-
Wash Buffer: 0.05% Tween 20 in PBS (PBS-T)
Procedure:
-
Cell Culture & Fixation: Grow cells on coverslips. Wash twice with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If your target is intracellular, permeabilize cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate the cells in Blocking Buffer for 60 minutes at room temperature to block non-specific binding sites.
-
Probe Incubation: Dilute the this compound probe to its optimal concentration (determined via titration) in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: This step is critical. Wash the cells as follows:
-
Two quick rinses with PBS-T.
-
Three washes with PBS-T for 10-15 minutes each on a shaker.
-
One final rinse with PBS.
-
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the sample, ensuring to include an unstained control to assess autofluorescence.
Visual Guides and Workflows
Diagram 1: Bioorthogonal Labeling Workflow
Caption: Experimental workflow for this compound bioorthogonal labeling.
Diagram 2: Troubleshooting High Background Fluorescence
Caption: Decision tree for troubleshooting high background fluorescence issues.
References
TAMRA-PEG4-Tetrazine stability issues in aqueous buffer
Welcome to the technical support center for TAMRA-PEG4-Tetrazine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions regarding the stability of this compound.
Q1: My this compound solution seems to be losing its color and fluorescence signal over time. What is happening?
A1: The loss of the characteristic pink/red color and fluorescence of your this compound solution is likely due to the degradation of the tetrazine ring in the aqueous buffer. Tetrazines are susceptible to hydrolysis, which leads to the loss of their chromophoric and reactive properties.[1][2] The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of nucleophiles in the buffer.[3]
Q2: How does the pH of the aqueous buffer affect the stability of my this compound?
A2: The stability of the tetrazine ring is highly dependent on the pH of the buffer. Generally, tetrazines exhibit greater stability in neutral to slightly acidic conditions (pH 6.0-7.5). Both strongly acidic and, particularly, basic conditions can significantly accelerate the rate of hydrolytic degradation. For optimal stability during experiments, it is recommended to maintain the pH within the 6.0-7.5 range.
Q3: I am observing lower than expected conjugation efficiency in my click chemistry reaction. Could this be related to reagent stability?
A3: Yes, lower than expected conjugation efficiency is a common consequence of this compound degradation. If the tetrazine moiety has hydrolyzed, it will no longer react with its dienophile partner (e.g., TCO). It is crucial to use freshly prepared solutions or ensure that your stock solutions have been stored properly in an anhydrous solvent to minimize degradation prior to the reaction.
Q4: What are the ideal storage conditions for this compound to ensure maximum stability?
A4: To maximize the shelf-life and performance of your this compound, proper storage is critical.
-
Solid Form: Store the solid reagent at -20°C, kept in a desiccated environment and protected from light.
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF. For short-term storage (up to a month), these solutions can be kept at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.
Q5: Are there any common buffer components that I should avoid when working with this compound?
A5: Certain buffer components can be detrimental to the stability of tetrazines. It is advisable to avoid buffers containing strong nucleophiles. For example, reducing agents that contain thiols, such as DTT, can degrade tetrazines. Buffers with primary amines, like Tris or glycine, may also interfere with the tetrazine moiety, although this is a lesser concern than with strong nucleophiles. Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly used and generally compatible buffer for tetrazine chemistry.
Q6: My experiment requires a long incubation time in an aqueous buffer. How can I minimize the degradation of this compound?
A6: For experiments requiring prolonged incubation, several strategies can be employed to mitigate degradation:
-
pH Control: Ensure the buffer is maintained at a neutral or slightly acidic pH (6.0-7.5).
-
Temperature: If your experimental system allows, performing the incubation at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis.
-
Fresh Reagents: Always use freshly prepared aqueous solutions of your this compound for the best results.
-
PEGylation: The PEG4 spacer in your molecule already helps to enhance aqueous solubility and can offer some protection to the tetrazine ring.
Quantitative Data on Tetrazine Stability
The stability of tetrazines is highly dependent on their substituents. The following table summarizes the stability of various tetrazine derivatives under physiological conditions, which can provide an indication of the expected stability of similar structures.
| Tetrazine Derivative | Incubation Conditions | Percent Intact after 12 hours | Reference |
| MePh-Tz | Cell growth medium, 37°C | >95% | |
| Me2Pyr-Tz | Cell growth medium, 37°C | ~85% | |
| Me3Pyr-Tz | Cell growth medium, 37°C | ~85% | |
| Me4Pyr-Tz | Cell growth medium, 37°C | ~30% | |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, 37°C | ~15-40% | |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% |
Note: "Me" refers to a methyl group, "Ph" to a phenyl group, and "Pyr" to a pyridyl group. The number preceding "Pyr" indicates the position of the nitrogen in the pyridine (B92270) ring.
Experimental Protocols
Protocol 1: Monitoring this compound Stability in Aqueous Buffer
This protocol provides a method to assess the stability of your this compound in a specific aqueous buffer over time.
-
Preparation of Tetrazine Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.
-
Dilution in Aqueous Buffer: Dilute the DMSO stock solution into your aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 0.1-0.2 mM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the stability.
-
Spectrophotometric Monitoring: Transfer the solution to a cuvette or a 96-well plate. Monitor the degradation of the tetrazine by measuring the decrease in its characteristic absorbance at approximately 520-540 nm over time using a spectrophotometer or plate reader.
-
Data Analysis: Record the absorbance at regular intervals over the desired experimental duration. The percentage of intact tetrazine can be calculated by normalizing the absorbance at each time point to the initial absorbance at time zero.
Visualizing Stability Factors
The stability of this compound in an aqueous environment is a multifactorial issue. The following diagram illustrates the key relationships between factors that influence its degradation.
Caption: Factors influencing this compound stability in aqueous solutions.
References
Technical Support Center: Purification of TAMRA-PEG4-Tetrazine Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of proteins labeled with TAMRA-PEG4-Tetrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my labeling reaction, how do I remove the excess, unreacted this compound?
A1: The most common and effective method for removing small molecule impurities like unconjugated dye is size-exclusion chromatography (SEC), also known as gel filtration.[1][2][3] This technique separates molecules based on their size. The larger, labeled protein will elute from the column first, while the smaller, unreacted dye is retained and elutes later. Dialysis or the use of centrifugal filters with an appropriate molecular weight cut-off (MWCO) are also viable options.[1]
Q2: I'm seeing a lot of precipitation or aggregation of my protein after labeling. What could be the cause and how can I fix it?
A2: Protein aggregation post-labeling can be caused by several factors:
-
Hydrophobicity of the Dye: TAMRA is a relatively hydrophobic molecule. If your protein is over-labeled, the increased hydrophobicity can lead to aggregation.
-
Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for the labeled protein's stability.
-
High Protein Concentration: Labeling reactions are often performed at high protein concentrations, which can sometimes promote aggregation.
Troubleshooting Steps:
-
Optimize the Dye:Protein Molar Ratio: Reduce the molar excess of the labeling reagent in your reaction to avoid over-labeling. An ideal degree of labeling (DOL) is often between 0.5 and 1 for many applications.
-
Screen Buffers: After labeling, exchange the protein into different buffers with varying pH and salt concentrations to find conditions that improve solubility.
-
Include Additives: Consider adding stabilizing agents such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20, Triton X-100) to your purification and storage buffers.
Q3: My final purified protein has very weak fluorescence. What went wrong?
A3: Low fluorescence in the final product can stem from issues during the labeling reaction or purification process:
-
Low Labeling Efficiency: The initial labeling reaction may have been inefficient. This could be due to suboptimal pH, presence of competing nucleophiles (e.g., Tris buffer), or inactive labeling reagent.
-
Protein Loss During Purification: Significant amounts of labeled protein may be lost during purification steps. This can happen if the protein sticks to chromatography resins or centrifugal filter membranes.
-
Photobleaching: TAMRA, like all fluorophores, is susceptible to photobleaching. Minimize exposure of your labeled protein to light during all steps.
-
pH Sensitivity: The fluorescence of some dyes can be pH-dependent. Ensure your final buffer pH is compatible with optimal TAMRA fluorescence.
Troubleshooting Steps:
-
Optimize Labeling Conditions: Ensure the reaction buffer has the correct pH for the conjugation chemistry. For amine-reactive labeling, a pH of 8.0-9.0 is typical. Avoid buffers containing primary amines.
-
Assess Protein Recovery: Quantify your protein concentration before and after purification to determine if there is significant loss.
-
Protect from Light: Work in a dimly lit area or use amber-colored tubes to protect your sample from light.
-
Check Final Buffer pH: Confirm the pH of your storage buffer is within the optimal range for TAMRA fluorescence (typically around pH 7.0-7.5).
Q4: How can I determine if I have successfully labeled my protein and assess the purity?
A4: A combination of techniques is recommended:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum for TAMRA (~555 nm). This allows you to calculate the protein concentration and the Degree of Labeling (DOL). It is crucial to remove all unbound dye before this measurement for accuracy.
-
SDS-PAGE: Run the purified sample on an SDS-PAGE gel. You can visualize the total protein by Coomassie staining and the labeled protein by in-gel fluorescence imaging. This will show if the fluorescent signal co-localizes with the protein band and can also reveal any aggregation (stuck in the well) or degradation.
-
Mass Spectrometry: For a precise confirmation of labeling and to determine the exact number of dye molecules per protein, mass spectrometry (e.g., ESI-MS) can be used.
Quantitative Data Summary
To ensure reproducibility and troubleshoot effectively, it is critical to quantify the results of your purification. Use the table below to track key parameters.
| Parameter | Before Purification | After Purification | Target Value/Goal |
| Protein Concentration (mg/mL) | Measure using A280 or BCA assay. | Measure using corrected A280. | Maximize recovery. |
| Total Protein Amount (mg) | Calculated from concentration and volume. | Calculated from concentration and volume. | > 70% recovery. |
| Degree of Labeling (DOL) | N/A | Calculated from A280 and A555. | 0.5 - 2.0 (application dependent). |
| Purity (by SDS-PAGE) | Assess presence of contaminants. | Assess removal of contaminants. | Single band for protein. |
| Purity (by SEC-HPLC) | Assess aggregate and fragment content. | Assess aggregate and fragment content. | > 95% monomer. |
Experimental Workflow & Protocol
The general workflow for purifying a this compound labeled protein involves removing the excess dye and separating any aggregated or fragmented protein.
Caption: Workflow for the purification and analysis of labeled proteins.
Detailed Protocol: Purification by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for purifying TAMRA-labeled proteins using gravity-flow or FPLC-based size-exclusion chromatography.
1. Materials:
-
Size-Exclusion Chromatography Resin (e.g., Sephadex G-25, Superdex 200 Increase, or equivalent, chosen based on protein size).
-
Chromatography Column (gravity-flow or FPLC compatible).
-
Purification Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is degassed.
-
Crude labeling reaction mixture.
-
Fraction collection tubes.
-
UV-Vis Spectrophotometer.
2. Column Preparation:
-
If using bulk resin, prepare it according to the manufacturer's instructions. This typically involves swelling the resin in the purification buffer.
-
Pack the chromatography column with the prepared resin. For FPLC, follow the instrument's specific column packing protocols.
-
Equilibrate the column by washing it with at least 2-3 column volumes (CVs) of purification buffer. Establish a stable baseline if using an FPLC system with a UV detector.
3. Sample Loading and Elution:
-
Centrifuge the crude labeling reaction mixture at >10,000 x g for 10 minutes to pellet any large aggregates.
-
Carefully load the supernatant onto the top of the equilibrated column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Begin flowing the purification buffer through the column. The labeled protein, being larger, will travel through the column faster than the smaller, free dye molecules.
-
If using a gravity-flow column, start collecting fractions immediately after the sample has fully entered the resin bed. If using an FPLC system, the instrument will automatically collect fractions based on your method settings.
4. Fraction Analysis:
-
Identify the fractions containing your labeled protein. The protein-containing fractions will typically have a visible pink/purple color from the TAMRA dye and will elute first. The free dye will elute later as a separate, more diffuse colored band.
-
Measure the absorbance of the collected fractions at 280 nm (protein) and ~555 nm (TAMRA) to confirm the presence of the labeled conjugate.
-
Run key fractions on an SDS-PAGE gel to check for purity and confirm the molecular weight of the labeled protein.
5. Pooling and Storage:
-
Pool the fractions that contain pure, labeled protein.
-
If necessary, concentrate the pooled sample using a centrifugal filter device with an appropriate MWCO.
-
Determine the final protein concentration and Degree of Labeling (DOL).
-
Store the purified, labeled protein at 4°C (short-term) or at -80°C (long-term) in a suitable storage buffer, protected from light.
References
Technical Support Center: TAMRA-PEG4-Tetrazine TCO Ligation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the TAMRA-PEG4-Tetrazine and trans-cyclooctene (B1233481) (TCO) ligation reaction.
Troubleshooting Guide
Low or no fluorescence signal after ligation, inconsistent results, or complete reaction failure can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH | While the tetrazine-TCO ligation is generally insensitive to pH within the physiological range (pH 6-9), extreme pH values can affect the stability of the reactants.[1] Ensure the reaction buffer is within the optimal pH 6.0-9.0 range. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice.[2] |
| Degradation of this compound | Tetrazines can be susceptible to degradation, especially in basic aqueous solutions.[1] Prepare fresh solutions of the tetrazine reagent before each experiment. Avoid prolonged storage of tetrazine solutions, even at low temperatures. | |
| Degradation/Isomerization of TCO | TCO reagents can degrade or isomerize to their less reactive cis-cyclooctene form. Use freshly prepared TCO solutions and store stock solutions under appropriate conditions (e.g., desiccated and protected from light). | |
| Incorrect Stoichiometry | An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[1] | |
| Low Reagent Concentration | The exceptionally fast kinetics of the tetrazine-TCO ligation allow for efficient labeling even at low concentrations. However, if concentrations are too low, the reaction rate will decrease. Ensure that you are using concentrations appropriate for your specific application. | |
| Inconsistent Results | Buffer Contamination | Buffers containing primary amines (e.g., Tris or glycine) can react with NHS-ester functionalized TCO or tetrazine reagents, leading to inconsistent labeling. Use amine-free buffers such as PBS, HEPES, or carbonate/bicarbonate buffers. |
| Variability in Reagent Quality | Ensure the purity and integrity of both the this compound and TCO reagents. Use high-quality reagents from a reputable supplier. | |
| Inconsistent Incubation Times and Temperatures | The reaction is typically fast and can be completed at room temperature. For consistency, maintain a constant incubation time and temperature for all experiments. | |
| High Background Fluorescence | Excess Unreacted this compound | Insufficient purification after the ligation step can leave unreacted fluorescent tetrazine, leading to high background. Ensure thorough removal of excess reagents using methods like size-exclusion chromatography or dialysis. |
| Non-specific Binding | The TAMRA dye may non-specifically bind to proteins or other biomolecules. Include appropriate washing steps in your protocol to minimize non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound TCO ligation?
A1: The optimal pH range for the tetrazine-TCO ligation is between 6.0 and 9.0.[2] The reaction is largely insensitive to pH within this physiological range. For most applications, a standard phosphate-buffered saline (PBS) at pH 7.4 is recommended.
Q2: How does pH affect the stability of the this compound and TCO reagents?
A2: Some tetrazine derivatives can degrade in basic aqueous solutions. It is recommended to prepare fresh solutions of this compound before use. TCOs are generally stable within the recommended pH range but can be sensitive to thiols. The TAMRA fluorophore itself has a pH-insensitive quantum yield and good chemical stability under physiological conditions.
Q3: Is a catalyst required for this reaction?
A3: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it ideal for applications in living systems.
Q4: What is the recommended stoichiometry for the ligation?
A4: While a 1:1 molar ratio is the theoretical stoichiometry, it is often beneficial to use a slight excess (e.g., 1.5 to 2-fold) of one of the components to ensure the complete consumption of the other, especially if one component is precious or limiting.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically in the range of 510-550 nm.
Data Presentation
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: These values are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-modified Protein with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the TCO-modified protein solution to achieve the desired final molar ratio (e.g., a 1.5-fold molar excess of the tetrazine).
-
Incubate the reaction mixture at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Purification:
-
Remove the excess unreacted this compound using a desalting column (e.g., spin column) or through dialysis against an appropriate buffer.
-
-
Analysis:
-
Confirm successful labeling and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring absorbance of TAMRA and protein) or mass spectrometry.
-
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer capable of taking time-course measurements. Set the wavelength to the absorbance maximum of the this compound (around 520-540 nm).
-
-
Reaction Setup:
-
In a cuvette, add the reaction buffer (e.g., PBS at the desired pH) and the TCO solution.
-
Place the cuvette in the spectrophotometer and start the measurement.
-
Initiate the reaction by adding a known concentration of the this compound solution to the cuvette and mix quickly.
-
-
Data Acquisition:
-
Record the decrease in absorbance at the specified wavelength over time until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions (e.g., if one reactant is in significant excess).
-
Visualizations
Caption: A typical experimental workflow for labeling a TCO-modified protein with this compound.
Caption: A decision tree for troubleshooting low or no signal in a this compound TCO ligation experiment.
Caption: The bioorthogonal reaction between this compound and a TCO-modified biomolecule.
References
Technical Support Center: Minimizing TAMRA-PEG4-Tetrazine Photobleaching
Welcome to the technical support center for TAMRA-PEG4-Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photobleaching and ensuring the acquisition of high-quality fluorescence data during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent probe consisting of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG4) linker, and a tetrazine moiety. TAMRA is a bright, orange-red fluorescent dye known for its relatively high photostability.[1] The PEG4 linker increases the molecule's solubility in aqueous solutions. The tetrazine group enables this probe to be used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules for imaging and detection in biological systems.[2][3][4] Common applications include live-cell imaging, super-resolution microscopy, and flow cytometry to visualize and track labeled molecules.[5]
Q2: What is photobleaching and why is it a concern for this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to emit light upon excitation. This process is a significant concern in fluorescence microscopy as it leads to a decrease in signal intensity over time, which can compromise the quality of images and the accuracy of quantitative measurements. While TAMRA is considered more photostable than some other dyes like fluorescein (B123965) (FAM), it is still susceptible to photobleaching, especially under intense or prolonged illumination.
Q3: How do the PEG4 and tetrazine components of the molecule affect its photostability?
A3: The PEG4 linker primarily enhances the hydrophilicity and solubility of the probe. While the local microenvironment can influence a fluorophore's photostability, the direct and quantitative impact of a short PEG linker like PEG4 on TAMRA's photostability is not extensively documented in readily available literature.
The tetrazine moiety can act as a fluorescence quencher. This quenching occurs through mechanisms like photoinduced electron transfer (PET) or energy transfer to a dark state of the tetrazine. While this quenching is useful for reducing background fluorescence before the bioorthogonal reaction (fluorogenic effect), the interaction between the tetrazine and the excited TAMRA could potentially influence its photobleaching rate. Upon reaction with a TCO, this quenching is reduced, leading to a significant increase in fluorescence.
Q4: What are the key factors that accelerate the photobleaching of this compound?
A4: Several factors can accelerate photobleaching:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a primary cause of rapid photobleaching.
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, will lead to cumulative photodamage.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which chemically degrade the dye.
-
Suboptimal Environmental Conditions: Factors such as pH and the presence of certain metal ions (e.g., Mn²⁺) can negatively impact the photostability of rhodamine dyes like TAMRA.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during image acquisition. | 1. Excitation light is too intense.2. Exposure time is too long.3. Inadequate antifade reagent or mounting medium.4. High concentration of reactive oxygen species (ROS). | 1. Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.2. Decrease the camera exposure time or the dwell time per pixel in confocal microscopy. For time-lapse imaging, increase the interval between acquisitions.3. Use a high-quality, freshly prepared antifade mounting medium. See the "Antifade Reagent Formulations" table below for options.4. Deoxygenate the imaging buffer where possible or use ROS-scavenging agents in the media. |
| Initial fluorescence signal is weak after labeling. | 1. Inefficient bioorthogonal reaction.2. Quenching of TAMRA by the unreacted tetrazine.3. Suboptimal imaging buffer pH. | 1. Ensure the TCO-labeled target is present and accessible. Optimize the concentration of this compound and incubation time for the labeling reaction.2. This is an inherent property of the probe. The fluorescence will increase upon successful reaction with the TCO. Ensure complete reaction for maximal signal.3. Ensure the pH of your imaging buffer is within the optimal range for TAMRA (typically neutral to slightly acidic). |
| High background fluorescence. | 1. Incomplete removal of unbound this compound.2. Autofluorescence from the sample or medium. | 1. Perform thorough washing steps after the labeling incubation period to remove all unbound probes.2. Image a control sample without the fluorescent probe to assess the level of autofluorescence. Use a mounting medium with low autofluorescence and consider using spectral unmixing if available on your imaging system. |
Quantitative Data on Photostability
Direct quantitative photobleaching data for this compound is limited in the scientific literature. However, we can provide data on the parent fluorophore, TAMRA, and compare it with another common fluorophore, Cy3, to offer a general understanding of its photostability. It is important to note that photobleaching rates are highly dependent on the specific experimental conditions.
| Fluorophore | Photobleaching Quantum Yield (Φ_b) | Conditions | Reference |
| Tetramethylrhodamine (TMR) | ~1.6 x 10⁻⁶ | Aqueous solution | |
| Rhodamine 6G | 0.2 x 10⁻⁵ to 2.5 x 10⁻⁵ | Aqueous solution, varying conditions | |
| Cy3 | Higher photobleaching rate than TAMRA | General observation from comparative studies |
Photobleaching quantum yield (Φ_b) is the probability that a fluorophore will be photobleached upon absorbing a single photon. A lower value indicates higher photostability.
Experimental Protocols
Protocol for Quantifying Photobleaching of this compound
This protocol outlines a method to measure the photobleaching rate of this compound under specific imaging conditions.
1. Sample Preparation: a. Prepare a sample with immobilized this compound. This can be the probe conjugated to a biomolecule of interest on a coverslip or embedded in a polymer matrix. b. Mount the sample in the desired imaging buffer or mounting medium.
2. Image Acquisition: a. Use a fluorescence microscope (confocal or widefield) equipped with a suitable excitation source (e.g., 561 nm laser) and emission filter for TAMRA. b. Select a region of interest (ROI) for photobleaching analysis. c. Acquire a time-lapse series of images of the ROI under continuous illumination. Use the same acquisition settings (laser power, exposure time, etc.) that you plan to use for your actual experiments. d. Record images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define an ROI within the bleached area and measure the mean fluorescence intensity for each time point. c. Measure the background intensity in a region without the fluorophore and subtract it from the ROI intensity at each time point. d. Normalize the background-corrected intensity at each time point to the initial intensity (at t=0). e. Plot the normalized fluorescence intensity as a function of time. f. Fit the data to an exponential decay function (single or double exponential) to determine the photobleaching time constant (τ). The photobleaching rate is the reciprocal of the time constant (1/τ).
General Protocol for Minimizing Photobleaching in Fluorescence Microscopy
-
Choose the Right Fluorophore: For demanding applications, consider if TAMRA's photostability is sufficient or if a more photostable dye is required.
-
Optimize Light Source Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Reduce camera exposure times and, for confocal microscopy, use the fastest possible scan speed that maintains image quality. In time-lapse experiments, increase the interval between image acquisitions.
-
Use Antifade Reagents: Mount your sample in a high-quality antifade medium. Both commercial and homemade options are effective.
-
Control the Environment: If possible, reduce the oxygen concentration in the sample environment, as oxygen contributes to the formation of reactive oxygen species.
-
Proper Sample Preparation: Ensure thorough washing to remove unbound fluorophores, which can contribute to background noise and apparent photobleaching.
Antifade Reagent Formulations
| Reagent Name | Composition | Preparation Notes |
| n-Propyl Gallate (NPG) Mountant | 9 parts glycerol, 1 part 10X PBS, 0.1 part 20% (w/v) n-propyl gallate in DMSO. | Prepare the 20% n-propyl gallate stock solution in anhydrous DMSO. Add this dropwise to the glycerol/PBS mixture with vigorous stirring. Store aliquots at -20°C, protected from light. |
| DABCO Mountant | 90% glycerol, 10% 10X PBS, 2.5% (w/v) 1,4-diazabicyclo[2.2.2]octane (DABCO). | Dissolve DABCO in the PBS before adding the glycerol. Adjust pH to ~8.6 with NaOH. Store at 4°C or -20°C. |
| Commercial Options | ProLong™ Gold Antifade Mountant, VECTASHIELD® Antifade Mounting Medium | Follow the manufacturer's instructions for use and storage. These are ready-to-use solutions. |
Visualizations
Caption: Experimental workflow for fluorescence imaging using this compound.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. TAMRA Tetrazine | AxisPharm [axispharm.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: TAMRA-PEG4-Tetrazine Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cell permeability of TAMRA-PEG4-Tetrazine, a fluorescent probe used for bioorthogonal labeling. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe that combines a tetramethylrhodamine (B1193902) (TAMRA) dye with a tetrazine moiety through a polyethylene (B3416737) glycol (PEG) linker.[1][2][3] Its primary use is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules for fluorescent labeling and imaging.[1][2]
Q2: Why does this compound exhibit poor cell permeability?
A2: The limited cell permeability of this compound is due to a combination of its physicochemical properties. The TAMRA dye itself can be a substrate for cellular efflux pumps, which actively remove it from the cell. The hydrophilic PEG4 linker, while improving water solubility, can hinder passive diffusion across the hydrophobic cell membrane. Furthermore, the overall size and potential charge of the molecule can prevent efficient entry into cells.
Q3: What are the visible signs of poor cell permeability in my experiment?
A3: Common indicators of poor cell permeability include weak or no fluorescent signal from your target, high background fluorescence from unbound probe in the media, and uneven or patchy staining patterns.
Q4: Can I fix and permeabilize my cells to improve uptake?
A4: Yes, fixation and permeabilization are common methods to allow probe entry for intracellular targets. However, this approach is only suitable for endpoint assays as it kills the cells. Reagents like Triton™ X-100 or saponin (B1150181) can be used to create pores in the cell membrane. Note that permeabilization can sometimes alter dye localization, leading to increased intracellular staining that may not be specific to your target.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound for live-cell imaging.
Issue 1: Weak or No Intracellular Fluorescent Signal
If you are observing a faint signal or no signal at all, it is likely that an insufficient amount of the probe is reaching its intracellular target.
Caption: Troubleshooting workflow for weak or absent fluorescent signal.
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Probe Concentration or Incubation Time | Increase the concentration of this compound (e.g., titrate from 2 µM to 10 µM) and/or extend the incubation time (e.g., from 30 minutes to 2 hours). | Poor permeability can be partially overcome by increasing the concentration gradient and allowing more time for the probe to accumulate inside the cells. |
| Active Efflux by Multidrug Resistance (MDR) Pumps | Pre-incubate cells with a broad-spectrum efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, for 30-60 minutes before adding the tetrazine probe. | TAMRA and other rhodamine dyes are known substrates for ABC transporters (efflux pumps) that actively remove them from the cytoplasm. Inhibiting these pumps can significantly increase intracellular probe retention. |
| Low Temperature Reducing Membrane Fluidity | Ensure incubation is performed at 37°C. While incubation at 4°C can reduce endocytosis, it also decreases membrane fluidity, which can hinder passive diffusion. | Cellular metabolic processes, including active transport and membrane dynamics, are optimal at physiological temperatures. |
| Probe Degradation | Prepare fresh probe solutions from powder for each experiment. Some tetrazine derivatives can have limited stability in aqueous media over extended periods. | Ensuring the probe is active is critical for a successful reaction. |
Issue 2: High Background Fluorescence
High background often results from unbound probe remaining in the extracellular medium or non-specific binding to cellular components.
| Possible Cause | Suggested Solution | Rationale |
| Inefficient Removal of Unbound Probe | Increase the number and duration of wash steps after incubation. Use a pre-warmed, serum-free medium or buffer for washing to minimize cell stress. | Thorough washing is essential to remove extracellular probe that contributes to background noise. |
| Non-Specific Binding | Include a blocking step with a protein-based solution like BSA before adding the probe. Reduce the probe concentration to the lowest effective level determined by titration. | Non-specific binding can occur due to hydrophobic or electrostatic interactions. Blocking can saturate these non-specific sites. |
| Fluorogenic Alternatives | Consider using a fluorogenic tetrazine probe. These probes exhibit a significant increase in fluorescence only after reacting with their TCO target, thereby minimizing background from unreacted probes. | This "turn-on" mechanism inherently provides a higher signal-to-noise ratio. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a starting point for labeling live cells expressing a TCO-modified protein of interest.
Caption: Standard workflow for live-cell labeling experiments.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and grow to 60-70% confluency.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 5 µM) in warm, serum-free cell culture medium.
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once gently with pre-warmed PBS.
-
Add the diluted probe solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed, complete culture medium, incubating for 5 minutes during each wash to allow unbound probe to diffuse out.
-
-
Imaging: Add fresh imaging medium (e.g., FluoroBrite™ DMEM) and proceed with fluorescence microscopy using filter sets appropriate for TAMRA (Excitation/Emission maxima ~555/580 nm).
Protocol 2: Improving Probe Retention with Efflux Pump Inhibitors
This protocol is an adaptation of Protocol 1 for cell lines known to have high efflux pump activity.
Methodology:
-
Cell and Reagent Preparation: Follow steps 1-3 from Protocol 1.
-
Inhibitor Pre-incubation:
-
Prepare a working solution of an efflux pump inhibitor (e.g., 20-50 µM Verapamil) in serum-free medium.
-
Wash cells once with pre-warmed PBS.
-
Add the inhibitor solution and incubate at 37°C for 30-60 minutes.
-
-
Labeling:
-
Prepare the this compound working solution containing the efflux pump inhibitor at the same concentration used for pre-incubation.
-
Without washing, add the probe/inhibitor solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Washing and Imaging: Follow steps 4 and 5 from Protocol 1.
Quantitative Data Summary
The following table summarizes typical starting concentrations and conditions for various reagents used to improve cell permeability. Optimization is highly recommended for each specific cell type and experimental setup.
| Parameter/Reagent | Working Concentration Range | Incubation Time | Notes |
| This compound | 2 - 10 µM | 30 - 120 min | Higher concentrations may increase background. Titration is crucial. |
| Verapamil (Efflux Inhibitor) | 20 - 50 µM | 30 - 60 min pre-incubation | A common inhibitor of P-glycoprotein (MDR1). |
| Cyclosporin A (Efflux Inhibitor) | 1 - 10 µM | 30 - 60 min pre-incubation | Another potent MDR pump inhibitor. |
| Triton™ X-100 (Permeabilization) | 0.1 - 0.5% in PBS | 5 - 10 min | For fixed cells only. Can be harsh and may disrupt some cellular structures. |
| Saponin (Permeabilization) | 0.02 - 0.1% in PBS | 5 - 15 min | For fixed cells only. A milder detergent that selectively permeabilizes the plasma membrane. |
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in TAMRA-PEG4-Tetrazine Experiments
Welcome to the technical support center for TAMRA-PEG4-Tetrazine experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize experimental outcomes and enhance the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent probe consisting of three main components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye known for its good photostability.[1][2]
-
PEG4: A four-unit polyethylene (B3416737) glycol linker that enhances solubility in aqueous buffers and minimizes steric hindrance.[3]
-
Tetrazine: A chemical group that participates in a highly efficient and specific bioorthogonal reaction known as the inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[4][5]
This probe is commonly used to label biomolecules that have been modified to contain a TCO group.
Q2: What are the spectral properties of TAMRA?
A2: TAMRA has an excitation maximum in the range of 546-556 nm and an emission maximum around 579-580 nm. It is compatible with standard fluorescence microscopy setups, often using a 532 nm or 561 nm laser line for excitation.
Q3: Is TAMRA's fluorescence pH-sensitive?
A3: Yes, TAMRA's fluorescence intensity can be sensitive to pH, with optimal performance in neutral to slightly acidic conditions. Its fluorescence may diminish in alkaline environments (pH > 8.0). It is advisable to use pH-stabilized buffers, such as HEPES, or maintain controlled pH conditions during experiments.
Q4: How fast is the Tetrazine-TCO reaction?
A4: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This rapid kinetic profile allows for efficient labeling even at low concentrations of reactants.
Troubleshooting Guide
Low Signal or No Signal
Q5: I am observing a very low or no fluorescent signal. What are the possible causes?
A5: Several factors could contribute to a weak signal. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Incubation Time: While the Tetrazine-TCO reaction is fast, ensure you are allowing enough time for the reaction to go to completion, especially at low concentrations.
-
Reagent Concentration: The reaction rate is dependent on the concentrations of both the this compound and the TCO-modified molecule. Verify your concentrations and consider increasing them if the signal is weak.
-
Degraded Reagents: Tetrazines and TCOs can degrade over time, especially with improper storage. Store stock solutions at -20°C or -80°C, protected from light and moisture, and avoid repeated freeze-thaw cycles. Prepare aqueous solutions fresh before each experiment.
-
-
Issues with the Labeled Molecule:
-
Low Labeling Efficiency: The initial labeling of your biomolecule with TCO may be inefficient. Verify the success of this step using an appropriate analytical method.
-
Steric Hindrance: The TCO group on your target molecule might be in a location that is not easily accessible to the this compound probe. The PEG4 linker is designed to minimize this, but it can still be a factor.
-
-
Fluorescence Quenching:
-
High Degree of Labeling: Excessive labeling of a protein or peptide with multiple TAMRA molecules can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.
-
Environmental Effects: The local environment around the dye can affect its quantum yield.
-
-
Instrumentation:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for TAMRA's spectral profile.
-
Low Light Source Power: Check the power of your laser or lamp.
-
High Background Signal
Q6: My images have a high background, which is reducing the signal-to-noise ratio. How can I fix this?
A6: High background fluorescence can obscure your specific signal. Consider the following causes and solutions:
-
Non-specific Binding:
-
Insufficient Washing: Unbound this compound probe will contribute to background. Increase the number and duration of washing steps after incubation with the probe.
-
Hydrophobic Interactions: The TAMRA dye is somewhat hydrophobic and may non-specifically bind to proteins or cell membranes.
-
Solution: Incorporate a blocking step using an agent like Bovine Serum Albumin (BSA) before adding the this compound probe. You can also add a small amount of a non-ionic detergent like Tween-20 to your washing buffers to help reduce non-specific binding.
-
-
Autofluorescence:
-
Cellular Autofluorescence: Biological samples, particularly cells and tissues, have endogenous molecules that fluoresce, contributing to background noise.
-
Solution: Always include a control sample that has not been treated with the TAMRA probe to assess the level of autofluorescence. You can sometimes use spectral imaging and linear unmixing to computationally remove the autofluorescence signal if you know its spectral profile.
-
-
Ambient Light:
-
Room Light Contamination: Light from the room can be captured by the detector and increase background noise.
-
Solution: Ensure that the microscope's light path is properly shielded and that room lights are turned off during image acquisition.
-
Experimental Protocols
Protocol: General Labeling of a TCO-Modified Protein
This protocol provides a general workflow for labeling a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous organic solvent like DMSO or DMF. Store at -20°C, protected from light.
-
Prepare your TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided if the TCO group was introduced via an NHS ester, as it can react with the buffer.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the TCO-modified protein solution. A molar excess of the tetrazine probe (e.g., 1.5 to 5-fold) is typically recommended to ensure complete labeling of the TCO groups.
-
Incubate the reaction mixture. Due to the fast kinetics, 30 minutes to 2 hours at room temperature is often sufficient. For very low concentrations, a longer incubation time or incubation at 4°C overnight may be beneficial.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein. This is a critical step for reducing background fluorescence.
-
Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the labeled protein from the small molecule dye. Dialysis can also be used.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~555 nm (for TAMRA).
-
-
Experimental Use:
-
The purified TAMRA-labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or plate-based assays.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| TAMRA Excitation Max | 546 - 556 nm | |
| TAMRA Emission Max | 579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Reaction Buffer pH | 7.2 - 7.4 | TAMRA fluorescence can be pH-sensitive. Avoid highly alkaline conditions. |
| Tetrazine:TCO Molar Ratio | 1.5:1 to 5:1 | A slight excess of the tetrazine probe helps to drive the reaction to completion. |
| Reaction Time | 30 min - 2 hours | At room temperature. May be extended for lower concentrations. |
| Storage of Stock Solutions | -20°C or -80°C (in DMSO/DMF) | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Diagrams
Caption: A typical experimental workflow for labeling a TCO-modified biomolecule with this compound.
Caption: A troubleshooting workflow for diagnosing and resolving common issues related to signal-to-noise ratio.
References
Validation & Comparative
A Head-to-Head Comparison of TAMRA-PEG4-Tetrazine and Other Tetrazine Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical step in designing robust and sensitive imaging experiments. Tetrazine-dye conjugates, utilized in bioorthogonal chemistry, offer a powerful tool for site-specific labeling of biomolecules. This guide provides an objective comparison of TAMRA-PEG4-Tetrazine with other commonly used tetrazine dyes, supported by available experimental data to inform your selection process.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in biological systems.[1] This reaction enables the precise attachment of a fluorescent reporter to a target biomolecule for visualization. TAMRA (tetramethylrhodamine) is a popular orange-red fluorophore, and its conjugation to a tetrazine moiety via a PEG4 linker (this compound) creates a versatile probe for bioimaging.[2][3][4] This guide will compare the performance of this compound against other classes of tetrazine dyes, including cyanine (B1664457) dyes (e.g., Cy5) and ATTO dyes.
Quantitative Data Summary
The performance of a fluorescent tetrazine dye is determined by several key photophysical and chemical parameters. These include the second-order rate constant (k₂) of the iEDDA reaction, the fluorescence quantum yield (Φ), photostability, and the fluorescence turn-on ratio upon reaction. The following tables summarize available data for this compound and other representative tetrazine dyes.
Table 1: Reaction Kinetics of Tetrazine Dyes with trans-Cyclooctene (TCO)
| Tetrazine Dye Conjugate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| This compound | up to 30,000 | with TCO |
| Hydrogen-substituted Tetrazines | up to 30,000 | with TCO |
| Methyl-substituted Tetrazines | ~1,000 | with TCO |
| Dipyridal Tetrazine | 2,000 (±400) | with TCO |
| General Tetrazine-TCO | 1 - 1 x 10⁶ | General range |
Note: Reaction kinetics are highly dependent on the specific tetrazine and TCO derivatives, as well as solvent and temperature.[5]
Table 2: Photophysical Properties of Common Tetrazine Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| TAMRA | ~541-555 | ~567-580 | ~0.1-0.3 (conjugated) | Bright, well-established fluorophore. |
| Cy5 | ~646-649 | ~662-671 | ~0.2-0.28 | Bright far-red dye, susceptible to photobleaching.[1][6][7] |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | High photostability and brightness. |
| ATTO 488 | ~499-501 | ~520-523 | ~0.80 | High photostability and water solubility.[8][9] |
| ATTO 514 | ~510 | ~531 | High | Excellent aqueous solubility and photostability.[10] |
| ATTO 647N | ~644 | ~669 | ~0.65 | Very bright and photostable. |
| ATTO 655 | ~663 | ~684 | ~0.30 | Good photostability. |
Note: Quantum yields can vary depending on the conjugation partner and the local environment. Data is compiled from various sources and manufacturer specifications.[11]
Table 3: Fluorescence Turn-On Ratios of Tetrazine-Dye Conjugates
| Tetrazine-Dye Conjugate | Fluorescence Turn-On Ratio |
| Me-Tet-ATTO425 | ~15-40 |
| Me-Tet-ATTO465 | ~15-40 |
| Me-Tet-ATTO488 | ~15-40 |
| Me-Tet-5-TAMRA | ~5 |
| H-Tet-Cy5 | Low |
| Alkenyl Tetrazine Conjugates | up to 400 |
Note: The fluorescence turn-on ratio is the fold increase in fluorescence intensity upon reaction with a dienophile. Data is primarily from a comparative study by Beliu et al. (2019), which utilized TCO-Lys as the reaction partner.* The quenching efficiency and subsequent turn-on are highly dependent on the linker and the specific dye structure.[12]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol describes the measurement of the reaction kinetics between a tetrazine dye and a TCO derivative using stopped-flow spectrophotometry.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine-dye conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1] d. Record the absorbance decay trace.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[1] c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and obtain a more accurate k₂ from the slope of this plot.
Protocol 2: Live-Cell Imaging with Tetrazine Dyes
This protocol outlines a general procedure for labeling live cells expressing a TCO-modified protein with a tetrazine-dye conjugate.
1. Cell Preparation: a. Culture cells expressing the TCO-modified protein of interest to the desired confluency in a suitable imaging dish or plate. b. On the day of imaging, remove the culture medium and gently wash the cells twice with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).
2. Labeling: a. Prepare a working solution of the tetrazine-dye conjugate (e.g., this compound) in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM. b. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The incubation time will depend on the reaction kinetics of the specific dye and the expression level of the target protein.
3. Washing and Imaging: a. For dyes with a high fluorescence turn-on ratio, a wash-free imaging approach may be possible.[13] b. For dyes with lower turn-on ratios or for experiments requiring low background, gently wash the cells two to three times with pre-warmed imaging medium to remove unbound dye. c. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Protocol 3: Fixed-Cell Imaging with Tetrazine Dyes
This protocol describes the labeling of fixed cells where the target is first labeled with a TCO-containing molecule (e.g., a TCO-conjugated antibody or phalloidin-TCO) followed by reaction with the tetrazine dye.
1. Cell Fixation and Permeabilization: a. Culture cells on coverslips to the desired confluency. b. Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. If labeling an intracellular target, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
2. TCO Labeling: a. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. b. Incubate the cells with the TCO-conjugated labeling reagent (e.g., primary antibody followed by TCO-secondary antibody, or phalloidin-TCO for actin labeling) in blocking buffer for 1 hour at room temperature. c. Wash the cells three times with PBS to remove unbound TCO reagent.
3. Tetrazine-Dye Reaction: a. Incubate the TCO-labeled cells with a solution of the tetrazine-dye conjugate (e.g., 1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light. b. Wash the cells three times with PBS to remove unbound tetrazine dye. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter set.
Mandatory Visualization
References
- 1. Cy5 tetrazine | AAT Bioquest [aatbio.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cy5 methyltetrazine | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. ATTO 488 tetrazine, 0,5mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. aatbio.com [aatbio.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atto-tec.com [atto-tec.com]
A Head-to-Head Comparison: TAMRA-PEG4-Tetrazine vs. Alexa Fluor 555-Tetrazine for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the choices for bioorthogonal labeling, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular orange-red tetrazine-conjugated fluorophores: TAMRA-PEG4-Tetrazine and Alexa Fluor 555-Tetrazine. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.
Executive Summary
Both this compound and Alexa Fluor 555-Tetrazine are excellent choices for the highly specific and rapid labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is renowned for its fast kinetics and biocompatibility, making it ideal for live-cell imaging and in vivo studies.
While both probes share similar spectral properties, key differences in their photostability, brightness, and fluorogenic potential can influence their suitability for different experimental setups. Alexa Fluor 555-Tetrazine generally exhibits superior photostability and brightness, making it a preferred choice for demanding imaging applications such as super-resolution microscopy. This compound, a derivative of the well-established tetramethylrhodamine, offers a reliable and cost-effective option with good cell permeability. The inclusion of a PEG4 linker in the TAMRA conjugate enhances its water solubility and reduces potential steric hindrance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 555-Tetrazine. Data for the parent fluorophores are included to provide a baseline for performance expectations.
| Feature | This compound | Alexa Fluor 555-Tetrazine |
| Fluorophore Class | Rhodamine | Cyanine |
| Excitation Max (λex) | ~540-555 nm | ~555 nm |
| Emission Max (λem) | ~565-575 nm[1][2] | ~565-568 nm[3] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ (for TAMRA)[4] | ~150,000 M⁻¹cm⁻¹ (for Alexa Fluor 555) |
| Quantum Yield (Φ) | ~0.1 (for TAMRA carboxylic acid)[5] | 0.10 (for Alexa Fluor 555) |
| Brightness (ε x Φ) | ~9,500 | ~15,000 |
| Photostability | Good | Excellent |
| Fluorogenicity | Yes, quenched by tetrazine via PET | Yes, expected to be quenched by tetrazine |
| Solubility | Soluble in organic solvents (DMSO, DMF) | High water solubility |
| Cell Permeability | Good (based on parent TAMRA dye) | Good |
Key Performance Metrics: A Deeper Dive
Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the data for the parent dyes, Alexa Fluor 555 is inherently brighter than TAMRA. This can be a significant advantage in experiments with low target abundance or when high signal-to-noise ratios are critical.
Perhaps the most significant advantage of Alexa Fluor 555-Tetrazine is its superior photostability. In imaging experiments that require prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy, Alexa Fluor 555 will retain its fluorescence for longer periods compared to TAMRA. This increased photostability translates to more robust and quantifiable data.
Fluorogenicity
A key feature of tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye, and this quenching is relieved upon the iEDDA reaction with a TCO-modified molecule. This "turn-on" of fluorescence is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, potentially eliminating the need for wash steps. Both TAMRA (a rhodamine derivative) and Alexa Fluor 555 are known to be quenched by tetrazine, though the exact turn-on ratio can vary depending on the specific molecular structure and the dienophile used.
Experimental Protocols
Below is a generalized protocol for live-cell labeling and imaging using tetrazine-functionalized fluorescent probes.
Protocol: Live-Cell Labeling and Imaging
Materials:
-
Live cells expressing a TCO-modified protein of interest
-
This compound or Alexa Fluor 555-Tetrazine
-
Anhydrous DMSO
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Preparation: Seed cells expressing the TCO-modified protein in a suitable imaging dish and culture to the desired confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the tetrazine-dye in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Labeling:
-
Remove the existing culture medium from the cells.
-
Add the labeling solution containing the tetrazine-dye to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional):
-
For fluorogenic probes, washing may not be necessary. However, to improve the signal-to-noise ratio, you can gently wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use appropriate excitation and emission filters for the selected dye (e.g., for Alexa Fluor 555, Ex: ~555 nm, Em: ~565 nm).
-
Visualizing the Process and Components
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for live-cell imaging using tetrazine-dye conjugates.
Chemical Structures
Caption: Representative structures of this compound and Alexa Fluor 555-Tetrazine.
Conclusion: Making the Right Choice
The choice between this compound and Alexa Fluor 555-Tetrazine will depend on the specific demands of your experiment.
Choose Alexa Fluor 555-Tetrazine for:
-
Applications requiring high photostability (e.g., long-term time-lapse imaging, super-resolution microscopy).
-
Experiments where maximizing brightness and signal-to-noise is critical.
-
When working with precious or low-abundance samples.
Choose this compound for:
-
Standard fluorescence microscopy applications where photobleaching is less of a concern.
-
When a more cost-effective option is desired.
-
Experiments where high cell permeability is a key consideration.
By understanding the distinct advantages of each probe, researchers can select the optimal tool to achieve high-quality, reproducible data in their bioorthogonal labeling experiments.
References
A Head-to-Head Comparison: TAMRA-PEG4-Tetrazine vs. Cy3-Tetrazine in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of fluorescent probe is critical for the success of imaging and quantification experiments. This guide provides an objective comparison of two popular tetrazine-conjugated fluorophores, TAMRA-PEG4-Tetrazine and Cy3-Tetrazine, focusing on their quantum yield and practical application in pre-targeted cellular imaging.
This comparison delves into the quantitative photophysical properties of each probe, outlines the experimental methodology for quantum yield determination, and illustrates a common experimental workflow, providing a comprehensive resource for selecting the optimal tool for your research needs.
Quantitative Data Summary
| Property | This compound | Cy3-Tetrazine |
| Quantum Yield (Φ) | 0.3 - 0.5 (for TAMRA) | ~0.31[1] |
| Excitation Maximum (λex) | ~555 nm | ~555 nm[1] |
| Emission Maximum (λem) | ~580 nm | ~570 nm[1] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹[1] |
Note: The quantum yield of TAMRA is for the parent fluorophore and may differ for the tetrazine conjugate.[2] The quantum yield of cyanine (B1664457) dyes like Cy3 can be influenced by their local environment.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent molecule is a measure of its emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound and Cy3-Tetrazine samples
Procedure:
-
Prepare a series of dilutions for both the standard and the sample dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (η_S² / η_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the linear fits for the sample and the reference standard, respectively.
-
η_S and η_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow: Pre-targeted Imaging of HER2 Receptors
A powerful application of tetrazine-modified fluorophores is in pre-targeted cellular imaging. This technique involves a two-step labeling process that can reduce background fluorescence and enhance signal-to-noise ratios. The following workflow illustrates the pre-targeted imaging of the HER2 receptor on cancer cells.
Caption: Pre-targeted imaging workflow using tetrazine-TCO click chemistry.
Signaling Pathway: Visualizing Protein-Protein Interactions
Tetrazine-based probes can be employed to study dynamic cellular processes such as protein-protein interactions (PPIs). By labeling two potentially interacting proteins with complementary bioorthogonal handles (e.g., one with TCO and the other with a tetrazine-fluorophore), their proximity can be visualized through fluorescence resonance energy transfer (FRET) or co-localization analysis.
Caption: Visualizing protein-protein interactions via bioorthogonal labeling.
References
Validating TAMRA-PEG4-Tetrazine Labeling: A Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and drug development professionals, the precise and verified conjugation of fluorescent probes to biomolecules is a critical step for ensuring the reliability and reproducibility of downstream applications. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, celebrated for its rapid kinetics and high specificity.[1][2] TAMRA-PEG4-Tetrazine is a fluorescent probe that utilizes this chemistry, enabling the attachment of a bright rhodamine dye to TCO-modified biomolecules like proteins, antibodies, or nanoparticles.[3][4][5]
This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the successful conjugation of this compound. Verifying the covalent modification and assessing the labeling efficiency are crucial quality control steps before proceeding with imaging or therapeutic applications.
Comparative Analysis of Validation Techniques
Mass spectrometry provides the most definitive evidence of successful labeling by directly measuring the mass increase of the target biomolecule. However, other techniques offer complementary information regarding purity and quantification. The choice of method depends on the specific experimental requirements, available instrumentation, and desired level of detail.
Table 1: Comparison of Analytical Methods for Validating this compound Labeling
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Key Advantages | Limitations |
| MALDI-TOF MS | Molecular weight of the labeled biomolecule; confirmation of covalent modification; assessment of labeling heterogeneity (e.g., 0, 1, 2+ labels).[1] | Semi-quantitative (based on relative peak intensities).[1] | High | Rapid analysis time; high tolerance to some buffers and salts; provides direct mass confirmation.[1] | Lower resolution compared to ESI-MS; matrix effects can suppress ionization; not easily coupled to liquid chromatography. |
| LC-ESI-MS | High-resolution molecular weight of the conjugate; quantification of labeling efficiency (e.g., drug-to-antibody ratio); assessment of purity.[1][6] | Fully quantitative (based on peak areas from extracted ion chromatograms).[1] | Medium | High mass accuracy and resolution; can separate different labeled species and impurities prior to mass analysis.[1] | Less tolerant to salts and detergents than MALDI; requires more complex sample preparation and data deconvolution.[1] |
| RP-HPLC | Purity of the conjugate; separation of labeled from unlabeled species; retention time shift upon labeling.[1] | Fully quantitative (using fluorescence or UV-Vis detection).[1] | Medium | Robust and widely accessible; excellent for quantifying labeling efficiency and assessing purity.[1] | Does not provide direct confirmation of mass or the site of labeling. |
| SDS-PAGE (In-Gel Fluorescence) | Qualitative confirmation of labeling; visualization of a molecular weight shift.[7] | Qualitative to semi-quantitative (based on band intensity). | High | Simple, rapid, and requires standard laboratory equipment; provides a quick visual check that labeling has occurred.[1] | Low resolution; does not provide precise molecular weight or quantitative efficiency data. |
Experimental Workflows and Protocols
Successful validation begins with a robust labeling protocol followed by meticulous sample preparation for mass spectrometric analysis. The following diagrams and protocols provide a detailed guide.
Labeling and Validation Workflow
The overall process involves the bioorthogonal reaction, followed by purification and analysis to confirm the identity and purity of the final conjugate.
Caption: Experimental workflow for this compound labeling and MS validation.
The iEDDA Reaction Mechanism
The labeling reaction is an inverse-electron-demand Diels-Alder cycloaddition. The highly strained TCO (dienophile) rapidly and specifically reacts with the electron-poor tetrazine (diene), forming an unstable intermediate that releases nitrogen gas to yield a stable dihydropyridazine (B8628806) conjugate.[2]
Caption: The iEDDA reaction between a TCO-biomolecule and a tetrazine probe.
Detailed Experimental Protocols
Protocol for Labeling a TCO-Modified Protein
This protocol provides a general guideline for conjugating this compound to a TCO-functionalized protein.
-
Reagent Preparation:
-
Dissolve the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Labeling Reaction:
-
To the TCO-protein solution, add the this compound stock solution to achieve a final molar excess of 3-10 fold of the dye over the protein. The final DMSO concentration should ideally be below 10% (v/v).[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or as recommended by the reagent supplier. For some reactions, gentle heating (e.g., 60°C for 10-20 minutes) may be employed, though it is often unnecessary due to the fast kinetics.[8]
-
-
Purification:
-
Remove unreacted this compound using a desalting column (e.g., PD-10), size-exclusion chromatography (SEC), or dialysis against PBS.[6]
-
Protocol for MALDI-TOF MS Validation
This method is ideal for rapid confirmation of conjugation.
-
Sample Preparation:
-
Desalt the purified conjugate sample using a C4 ZipTip or an equivalent desalting method to remove non-volatile salts.[1]
-
Prepare a saturated matrix solution. For proteins, sinapinic acid in 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid (TFA) is a common choice.[1]
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the desalted conjugate solution to the matrix spot and mix gently by pipetting.[1]
-
Allow the spot to air dry completely to form crystals.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion linear mode over a mass range appropriate for the expected molecular weight of the unlabeled and labeled protein.[1]
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the mass peaks corresponding to the unlabeled protein and the this compound labeled protein. The mass difference should correspond to the mass of the attached probe minus the two hydrogen atoms and N₂ lost during the reaction.
-
Protocol for LC-ESI-MS Validation
This method provides high-resolution mass data and quantitative information.
-
Sample Preparation:
-
Dilute the purified conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). The final protein concentration should be in the range of 0.1-1 mg/mL.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase column suitable for protein analysis (e.g., C4 or C8).[1]
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Data Acquisition:
-
The column eluent is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.[1]
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled protein.[1]
-
Deconvolute the raw m/z spectra from the chromatographic peaks to determine the intact mass of each species.[1]
-
Calculate the labeling efficiency by comparing the peak areas of the labeled and unlabeled protein species in the chromatogram or the deconvoluted mass spectrum.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. TAMRA-PEG4-Methyltetrazine, 2163772-19-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of TAMRA-PEG4-Tetrazine in Bioconjugation over Traditional NHS Ester Labeling
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. While N-Hydroxysuccinimide (NHS) ester chemistry has long been a workhorse for labeling proteins and other biomolecules via primary amines, newer bioorthogonal "click chemistry" methods offer significant advantages in specificity, efficiency, and versatility. This guide provides an in-depth comparison of TAMRA-PEG4-Tetrazine, a key player in the bioorthogonal toolkit, with conventional NHS ester labeling, supported by experimental data and detailed protocols.
This compound leverages the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest bioorthogonal reactions known[1][2][3][4]. This chemistry involves an extremely rapid and selective reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO)[5]. This stands in stark contrast to NHS ester chemistry, which targets naturally abundant primary amines, leading to potential drawbacks in specificity and control.
Core Differences: Specificity, Kinetics, and Stability
The fundamental differences between these two labeling strategies dictate their suitability for various applications. NHS esters react with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. While effective, this approach often results in a heterogeneous mixture of products with labels attached at various, often random, locations.
Conversely, tetrazine ligation is a bioorthogonal reaction, meaning its components react exclusively with each other and do not interact with native functional groups found in complex biological systems. This requires a two-step approach: first, the biomolecule of interest is modified with a strained alkene (e.g., TCO), and then the tetrazine-bearing probe, such as this compound, is added. This enables a level of precision and control unattainable with NHS ester chemistry.
Quantitative Performance Comparison
The advantages of the tetrazine ligation system become evident when comparing key performance metrics.
| Feature | This compound Ligation | NHS Ester Labeling | Rationale & References |
| Reaction Target | Strained alkene (e.g., TCO) | Primary amines (Lysine, N-terminus) | Tetrazine ligation is bioorthogonal; NHS esters target endogenous functional groups. |
| Specificity | Extremely High (Bioorthogonal) | Low to Moderate | Reacts only with the engineered dienophile, avoiding off-target reactions with other biomolecules. |
| **Kinetics (k₂) ** | Extremely Fast (up to 30,000 M⁻¹s⁻¹) | Moderate | The iEDDA reaction is one of the fastest bioorthogonal ligations, enabling labeling at very low concentrations. |
| pH Dependence | Low (Stable over a wide pH range) | High (Optimal pH 7.2-8.5) | NHS esters are highly susceptible to hydrolysis at alkaline pH, which competes with the labeling reaction. |
| Reagent Stability | Tetrazine stability can vary but is generally good under physiological conditions. Some derivatives show degradation over extended periods. | Low in Aqueous Solution (NHS esters hydrolyze rapidly) | The NHS ester group has a half-life that can be as short as 10 minutes at pH 8.6. |
| Resulting Linkage | Stable Dihydropyridazine (B8628806) | Stable Amide Bond | Both methods produce stable covalent bonds. The dihydropyridazine linkage from the iEDDA reaction is irreversible. |
| Site-Specificity | High Potential | Low (Random Labeling) | The TCO group can be introduced site-specifically via genetic encoding or enzymatic methods, allowing for precise label placement. |
| Workflow | Two-step (pre-targeting enabled) | One-step | The two-step nature allows for strategies where the biomolecule is first targeted, followed by the introduction of the tetrazine probe. |
Reaction Mechanisms Visualized
The distinct chemistries underpinning these two methods are illustrated below. NHS ester labeling involves nucleophilic acyl substitution, while tetrazine ligation proceeds via a [4+2] cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of an Antibody
This protocol provides a typical procedure for labeling an IgG antibody with a TAMRA-PEG4-NHS ester.
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH ~8.3), to a final concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer first.
-
Dye Preparation: Allow the vial of TAMRA-PEG4-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Separate the labeled antibody from the unreacted free dye using a desalting column (e.g., Sephadex G-25), dialysis, or size exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax for TAMRA (approx. 555 nm).
Protocol 2: Two-Step Labeling via this compound
This protocol outlines the labeling of a protein first with a TCO-NHS ester, followed by ligation with this compound.
Step A: TCO Modification
-
Protein Preparation: Prepare the protein solution (2-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4 or bicarbonate buffer, pH 8.3) as described in Protocol 1.
-
TCO-NHS Ester Preparation: Prepare a 10 mM stock solution of a TCO-NHS ester in anhydrous DMSO.
-
TCO Labeling: Add a 5-20 fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubation: Incubate for 1-4 hours at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis to obtain the TCO-modified protein.
Step B: Tetrazine Ligation
-
Tetrazine Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of this compound to the purified TCO-modified protein.
-
Incubation: The reaction is typically very fast and can be complete in under 2 hours at room temperature. Monitor reaction progress if necessary.
-
Final Purification: Purify the final fluorescently labeled protein conjugate to remove any unreacted tetrazine reagent, using methods described above.
-
Characterization: Confirm successful conjugation via UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Comparative Experimental Workflow
The choice between these labeling strategies fundamentally alters the experimental workflow, particularly concerning the control over the final product.
Conclusion
This compound offers a superior alternative to traditional NHS ester labeling for applications demanding high specificity, rapid reaction times, and site-specific control. Its bioorthogonal nature prevents off-target reactions, a critical feature for in vivo studies and the development of precisely engineered therapeutics like antibody-drug conjugates (ADCs). The extremely fast kinetics of the tetrazine-TCO ligation allow for efficient labeling at low, physiologically relevant concentrations. While requiring a two-step process, this enables advanced pre-targeting strategies and results in a more homogeneous and well-defined final product. For researchers aiming to push the boundaries of bioconjugation, the advantages offered by this compound and the underlying bioorthogonal chemistry represent a significant leap forward.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
comparative analysis of TCO vs norbornene for TAMRA-PEG4-Tetrazine reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has become a cornerstone of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Among the various dienophiles available, trans-cyclooctene (B1233481) (TCO) and norbornene are two of the most commonly employed reaction partners for tetrazine-functionalized molecules like TAMRA-PEG4-Tetrazine. This guide provides a comprehensive comparative analysis of TCO and norbornene, focusing on their reaction kinetics and providing supporting experimental data to inform the selection of the optimal dienophile for specific research applications.
Executive Summary
The primary distinction between TCO and norbornene lies in their reaction kinetics with tetrazines. TCO exhibits exceptionally fast reaction rates, with second-order rate constants that are several orders of magnitude higher than those observed for norbornene.[1][2][3] This rapid reactivity makes TCO the preferred choice for applications requiring fast labeling at low concentrations, such as in vivo imaging and the study of dynamic biological processes.[4][5] Norbornene, while significantly slower, is still a viable option for many applications, particularly in scenarios where stability and cost are primary considerations.[2]
Quantitative Data Summary
The following table summarizes the second-order rate constants for the reaction of tetrazines with TCO and norbornene derivatives. It is important to note that the specific rate constant can be influenced by the substituents on both the tetrazine and the dienophile, as well as the reaction conditions.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 - 22,000 | [3] |
| General | > 800 | [6][7] | |
| This compound | up to 30,000 | [1] | |
| Norbornene | General Tetrazine | ~10 | [8] |
| 3-(p-benzylamino)-1,2,4,5-tetrazine | 2 (at 20°C) | [9] |
Experimental Protocols
Below are representative protocols for the conjugation of a TCO- or norbornene-modified protein with this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a TCO-Modified Protein
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the TCO-containing protein in the reaction buffer at a desired concentration (e.g., 1-5 mg/mL).[7]
-
Reagent Addition: Add the this compound stock solution to the TCO-containing protein solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended.[7]
-
Incubation: Incubate the reaction mixture at room temperature. Due to the fast kinetics, the reaction is often complete within 30 to 60 minutes at low micromolar concentrations.[7]
-
Purification (Optional): If necessary, remove excess this compound and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Conjugation of this compound to a Norbornene-Modified Protein
Materials:
-
Norbornene-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the norbornene-containing protein in the reaction buffer.
-
Reagent Addition: Add the this compound stock solution to the norbornene-containing protein solution. A molar excess of the tetrazine may be required to drive the reaction to completion due to the slower kinetics.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time will be significantly longer compared to the TCO reaction and may require several hours to overnight for completion.[10] Reaction progress can be monitored by following the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): Purify the conjugate as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for protein labeling and the logical relationship in choosing between TCO and norbornene based on experimental requirements.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcr.ugent.be [pcr.ugent.be]
A Head-to-Head Comparison of TAMRA-PEG4-Tetrazine and Methyltetrazine Probe Stability for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the choices for bioorthogonal probes, the stability of these molecules is a critical parameter influencing experimental success, particularly in long-term studies or in vivo applications. This guide provides an objective comparison of the stability of TAMRA-PEG4-Tetrazine and methyltetrazine probes, supported by experimental data and detailed methodologies.
The selection of a suitable tetrazine probe for bioorthogonal chemistry often involves a trade-off between reactivity and stability. While highly reactive probes are desirable for rapid labeling, especially of low-abundance targets, they can be prone to degradation in aqueous biological environments. This comparison focuses on two commonly utilized types of tetrazine probes: methyltetrazines, known for their enhanced stability, and more complex, functionalized tetrazines like this compound, which offer built-in fluorescence for detection.
The Stability-Reactivity Paradigm in Tetrazine Probes
The stability of the tetrazine ring is largely governed by the electronic properties of its substituents. A fundamental principle in tetrazine chemistry is that electron-donating groups tend to enhance the stability of the tetrazine ring but may decrease its reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. Conversely, electron-withdrawing groups increase the reactivity but often at the expense of stability.[1][2][3]
Methyl groups are electron-donating, and thus, methyl-substituted tetrazines are generally more stable in aqueous buffers and biological media compared to their hydrogen-substituted counterparts.[4][5] This increased stability is crucial for experiments that require long incubation times or for in vivo applications where the probe needs to circulate for extended periods to reach its target.
Quantitative Stability Comparison
| Tetrazine Derivative | Incubation Conditions | Time (h) | % Intact Probe Remaining | Reference |
| Methyl- Phenyl Tetrazine | Full cell growth medium (DMEM, 10% FBS), 37°C | 12 | >95% | |
| Dimethyltetrazine | Phosphate-buffered saline (PBS) | 14 | ~50% | |
| Pyridyl-substituted Tetrazine (Me3Pyr) | Full cell growth medium (DMEM, 10% FBS), 37°C | 12 | ~85% | |
| Highly reactive Pyridyl-substituted Tetrazine (Me4Pyr) | Full cell growth medium (DMEM, 10% FBS), 37°C | 12 | ~30% | |
| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | 9.6 | 50% (half-life) |
Note: The stability of this compound is influenced by the entire construct, including the PEG linker and the TAMRA dye. While specific quantitative stability data for this exact conjugate is not detailed in the provided search results, the underlying methyltetrazine core to which the PEG linker is often attached would confer a higher intrinsic stability compared to more reactive, electron-poor tetrazine scaffolds. The presence of a PEG (polyethylene glycol) linker, as in this compound, is primarily intended to enhance aqueous solubility and improve pharmacokinetic properties.
Experimental Protocols
The stability of tetrazine probes is typically assessed by monitoring their concentration over time under physiologically relevant conditions. A common experimental workflow is as follows:
Protocol for Assessing Tetrazine Stability in Biological Media
-
Probe Preparation: A stock solution of the tetrazine probe is prepared in a suitable solvent such as DMSO or DMF.
-
Incubation: The tetrazine probe is diluted to a final concentration (e.g., 10-50 µM) in the desired biological medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) or in plasma.
-
Temperature Control: The incubation is carried out at a constant physiological temperature, typically 37°C.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: The concentration of the remaining intact tetrazine probe at each time point is determined. This is often done using spectrophotometry by measuring the characteristic absorbance of the tetrazine ring (around 520 nm) or by High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Analysis: The percentage of the intact probe remaining is plotted against time to determine the stability profile and calculate the half-life of the probe under the tested conditions.
Logical Relationships in Probe Selection
The decision-making process for selecting an appropriate tetrazine probe involves balancing stability, reactivity, and the specific requirements of the experiment, such as the need for a fluorescent reporter.
Caption: Logical flow for selecting a tetrazine probe based on experimental needs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for these probes involves the IEDDA reaction, which is a cornerstone of their utility in bioorthogonal chemistry.
References
- 1. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAMRA-PEG4-Tetrazine for Bioorthogonal Labeling and Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate tools for molecular labeling and imaging is critical for experimental success. TAMRA-PEG4-Tetrazine has emerged as a powerful fluorescent probe for these applications, leveraging the rapid and specific bioorthogonal reaction between tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and visualizations to aid in your research endeavors.
Performance Comparison
This compound is a fluorescent dye composed of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a tetraethylene glycol (PEG4) linker, and a tetrazine moiety. The TAMRA fluorophore provides a strong fluorescent signal in the orange-red spectrum, while the PEG4 linker enhances solubility and reduces steric hindrance. The key feature of this molecule is the tetrazine group, which participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a TCO-tagged molecule. This "click chemistry" is exceptionally fast and bioorthogonal, meaning it occurs efficiently within biological systems without interfering with native cellular processes[1].
Reaction Kinetics in Live Cells
A systematic evaluation of bioorthogonal reactions in live HeLa cells provides valuable insights into the performance of tetrazine-based probes. While this study utilized a TAMRA-Tetrazine probe without the PEG4 linker, the core reactivity of the tetrazine moiety remains comparable. The data highlights the superior kinetics of the iEDDA reaction compared to other bioorthogonal methods like the strain-promoted azide-alkyne cycloaddition (SPAAC).
Table 1: Live-Cell Bioorthogonal Ligation Performance of TAMRA-Tetrazine with Various Dienophiles.
| Dienophile | Reaction Type | EC50 (µM) | Emax (%) | t1/2 (min) |
| TCO | iEDDA | 0.4 ± 0.1 | 86 ± 3 | 11 ± 1 |
| BCN | iEDDA | 0.5 ± 0.1 | 82 ± 3 | 14 ± 1 |
| DBCO | SPAAC | 2.0 ± 0.3 | 75 ± 2 | 58 ± 6 |
| BCN | SPAAC | >25 | 30 ± 2 | >240 |
Data adapted from a study on TAMRA-Tetrazine in live HeLa cells. EC50 (half-maximal effective concentration), Emax (maximum reaction efficiency), and t1/2 (reaction half-life) were determined by in-gel fluorescence analysis.
The results demonstrate that the reaction of TAMRA-Tetrazine with TCO is rapid and efficient at low concentrations in a cellular environment.
Photophysical Properties
For comparison, cyanine (B1664457) dyes like Cy5 are also commonly used for bioorthogonal labeling. Cy5 emits in the far-red spectrum, which can be beneficial for in vivo imaging due to lower tissue autofluorescence. A direct quantitative comparison of brightness and photostability between this compound and Cy5-Tetrazine under identical experimental conditions would be necessary to definitively select the optimal probe for a specific application.
Experimental Protocols
Live-Cell Imaging with this compound
This protocol describes the labeling of a TCO-modified protein in live cells with this compound.
Materials:
-
Live cells expressing the TCO-modified protein of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency in a suitable imaging dish or plate.
-
Labeling Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range, e.g., 1-5 µM).
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
-
Washing (Optional but Recommended):
-
Remove the labeling medium.
-
Wash the cells 2-3 times with pre-warmed PBS or fresh cell culture medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for TAMRA (Excitation/Emission: ~555/580 nm).
-
Proteomics Workflow using Tetrazine-TCO Ligation
This protocol outlines a general workflow for the enrichment of a TCO-modified protein from a complex mixture using a tetrazine-functionalized probe for subsequent mass spectrometry analysis.
Materials:
-
Cell lysate or protein mixture containing the TCO-modified protein.
-
Biotin-PEG4-Tetrazine (or other affinity tag-tetrazine conjugate).
-
Streptavidin-coated magnetic beads or resin.
-
Lysis buffer.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Protein Extraction: Prepare a cell lysate containing the TCO-modified protein of interest using a suitable lysis buffer.
-
Bioorthogonal Labeling:
-
Add Biotin-PEG4-Tetrazine to the lysate. A molar excess of the tetrazine probe is recommended to ensure complete labeling.
-
Incubate the mixture for 1-2 hours at room temperature or 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated protein.
-
Wash the beads several times with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured protein from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin (B1667282) or by changing pH).
-
Digest the eluted protein into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the protein of interest.
-
Visualizations
The following diagrams illustrate the key workflows and reactions involving this compound.
Caption: Bioorthogonal ligation of this compound with a TCO-modified protein.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Proteomics workflow for the enrichment of TCO-modified proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of TAMRA-PEG4-Tetrazine in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAMRA-PEG4-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for live-cell imaging and antibody-drug conjugation. Below, we objectively evaluate its performance in various cell lines, compare it with alternatives, and provide detailed experimental protocols and supporting data to inform your research and development endeavors.
Performance Overview of this compound
This compound is a valuable tool for fluorescently labeling biomolecules in living cells through the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) tag. Its performance, however, can vary depending on the cell line and experimental conditions. Key performance indicators include cell permeability, signal-to-noise ratio, and cytotoxicity.
Quantitative Performance Data
The following tables summarize the performance of this compound and a common alternative, SiR-Tetrazine, in different cell lines. It is important to note that direct comparative data for this compound across multiple cell lines in a single study is limited. The data presented for HeLa cells is derived from studies using a closely related TAMRA-Tetrazine probe, which serves as a strong proxy for performance. Data for other cell lines are representative values based on typical performance of rhodamine-based tetrazine dyes in similar applications.
Table 1: Signal-to-Noise Ratio and Optimal Concentration
| Probe | Cell Line | Target | Optimal Concentration (µM) | Signal-to-Noise Ratio |
| This compound | HeLa | Nuclear Protein | 2 | High[1] |
| A549 (Lung Carcinoma) | Cell Surface Receptor | 1-5 | Good | |
| MCF-7 (Breast Cancer) | Intracellular Cytoskeletal | 2-10 | Moderate | |
| Alternative: SiR-Tetrazine | HeLa | Nuclear Protein | 0.5-1 | Very High |
| A549 (Lung Carcinoma) | Cell Surface Receptor | 0.5-2 | High | |
| MCF-7 (Breast Cancer) | Intracellular Cytoskeletal | 1-5 | High |
Table 2: Cytotoxicity (IC50) after 48-hour Incubation
| Probe | HeLa (Cervical Cancer) | A549 (Lung Carcinoma) | HEK293T (Kidney) |
| This compound | > 50 µM | > 50 µM | > 100 µM |
| Alternative: SiR-Tetrazine | > 50 µM | > 50 µM | > 100 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments involving this compound.
Protocol 1: Live-Cell Imaging of Intracellular Proteins
This protocol is adapted from studies on HeLa cells and is broadly applicable to other adherent cell lines.[1]
1. Cell Culture and Transfection:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Seed cells on glass-bottom dishes suitable for microscopy.
- For targeted labeling, transfect cells with a plasmid encoding the protein of interest fused to a HaloTag or another tag that can be modified with a TCO group.
2. TCO-Functionalization of the Target Protein:
- 24 hours post-transfection, add the TCO-containing ligand (e.g., TCO-HaloTag ligand) to the cell culture medium at a final concentration of 1-10 µM.
- Incubate for 30-60 minutes at 37°C.
- Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
3. Labeling with this compound:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
- Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 0.5-5 µM).
- Remove the PBS and add the this compound working solution to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
4. Imaging:
- Wash the cells twice with live-cell imaging medium.
- Image the cells using a confocal microscope with appropriate laser excitation (e.g., 561 nm) and emission filters for TAMRA (typically 570-620 nm).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in different cell lines.
1. Cell Seeding:
- Seed cells (e.g., HeLa, A549, HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the probe. Include a vehicle control (medium with DMSO) and a positive control for cell death.
- Incubate the plate for 48 hours at 37°C.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Incubate overnight at 37°C.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for live-cell imaging and the underlying bioorthogonal reaction pathway.
Caption: Experimental workflow for intracellular protein labeling.
Caption: Bioorthogonal labeling via iEDDA reaction.
Comparison with Alternatives
While this compound is a robust probe, alternatives like silicon-rhodamine (SiR)-based tetrazines offer advantages in certain applications.
-
Spectral Properties: SiR dyes are further red-shifted compared to TAMRA, which can reduce cellular autofluorescence and allow for deeper tissue imaging.
-
Fluorogenicity: Some SiR-tetrazine probes exhibit a higher "turn-on" ratio upon reaction, meaning their fluorescence increases more dramatically, leading to a better signal-to-noise ratio.
-
Cell Permeability: The permeability of both TAMRA and SiR derivatives can be tuned through chemical modifications. Generally, both classes of dyes can be made cell-permeable for intracellular labeling.
The choice between this compound and an alternative will depend on the specific requirements of the experiment, including the available microscope laser lines, the need for multiplexing with other fluorophores, and the desired signal-to-background ratio.
Conclusion
This compound is a reliable and effective fluorescent probe for a variety of live-cell imaging applications across different cell lines. Its performance is characterized by good cell permeability, a high signal-to-noise ratio at optimal concentrations, and low cytotoxicity. For applications requiring imaging in the far-red spectrum or demanding an exceptionally high signal-to-noise ratio, SiR-based tetrazine probes may present a superior alternative. The provided protocols offer a solid foundation for utilizing this compound in your research, and the workflow diagrams serve as a clear visual guide for experimental planning.
References
Safety Operating Guide
Navigating the Final Frontier: A Step-by-Step Guide to the Proper Disposal of TAMRA-PEG4-Tetrazine
For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends beyond its application in experiments. The safe and proper disposal of compounds like TAMRA-PEG4-Tetrazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan, to ensure that this fluorescent dye is handled correctly from bench to disposal, building a foundation of trust in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from analogous compounds such as other tetrazine derivatives and fluorescent dyes provides a strong basis for safe handling.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles with side shields, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key parameters for the safe handling and disposal of this compound waste, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its complex organic structure, potential for uncharacterized toxicity, and as a precautionary measure in the absence of a specific SDS. |
| Recommended Container | Tightly sealed, chemically resistant container (e.g., HDPE or glass) | To prevent leakage and reaction with the container material. The original product vial can be used for small quantities of waste. |
| Incompatible Substances | Strong oxidizing agents | Tetrazine compounds may react with strong oxidizers. Avoid mixing with other chemical waste streams unless compatibility is confirmed. |
| Storage of Waste | Cool, dry, well-ventilated area away from incompatible materials | To ensure the stability of the waste and prevent accidental reactions. |
| Spill Cleanup Residue | Dispose of as hazardous chemical waste | All materials used to clean a spill (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste. |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, ensuring a safe and compliant process.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
Detailed Experimental Protocol for Disposal
The following protocol provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous chemical waste containers (one for solid waste, one for liquid waste).
-
Hazardous waste labels for your institution.
-
A designated and properly signed Satellite Accumulation Area for hazardous waste.
Procedure:
-
Preparation and Segregation:
-
Before starting any work that will generate this compound waste, ensure you have the correct, labeled waste containers readily accessible in your work area.
-
Segregate solid waste from liquid waste.
-
Solid Waste: Includes empty product vials, contaminated pipette tips, weighing papers, gloves, and any absorbent material used for cleaning small spills.
-
Liquid Waste: Includes unused stock solutions, reaction mixtures containing the dye, and solvent rinses of contaminated glassware.
-
-
-
Containerization of Waste:
-
Solid Waste: Place all solid waste materials into a designated, robust container with a secure lid. The container should be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other required hazard information.
-
Liquid Waste: Carefully pour all liquid waste into a designated, leak-proof, and chemically compatible container. Do not fill the container beyond 80% capacity to allow for expansion and prevent spills. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration of the dye and any solvents present.
-
-
Prohibited Disposal Methods:
-
Under no circumstances should this compound or its solutions be disposed of down the drain.[1] This can contaminate waterways and interfere with wastewater treatment processes.
-
Do not dispose of solid waste contaminated with this chemical in the regular trash.[2] This can pose a risk to custodial staff and the environment.
-
-
Storage of Waste Containers:
-
Ensure the lids of the waste containers are securely fastened at all times, except when adding waste.
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area. This area should be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies (e.g., storage time limits), arrange for its collection and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1][2] Follow their specific procedures for waste pickup requests.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.
References
Personal protective equipment for handling TAMRA-PEG4-Tetrazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of TAMRA-PEG4-Tetrazine, a fluorescent dye commonly used in bioconjugation and proteomics research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting EN 166 standards or equivalent. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[1][2] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and change them immediately if contaminated.[1][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is advisable. Ensure it is long-sleeved and fully buttoned.[1][6] |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3] |
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is crucial when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting: If working with the solid compound, handle it in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[1] Use appropriate tools for weighing and transferring the substance.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Common solvents for this compound include DMSO and DMF.[7]
-
Reaction Setup: Conduct all reactions within a fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work area.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Small Spill | For small spills of solid material, gently sweep or scoop the material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.[1] For small liquid spills, absorb with an inert material and place in a sealed container for disposal. |
| Large Spill | Evacuate the area and alert others.[1] Contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed, and chemically resistant container.[8]
-
Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's EHS guidelines.
-
Container Labeling: The waste container must be labeled as hazardous chemical waste, indicating the contents.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[8][9] Do not dispose of this chemical down the drain or in the regular trash.[8]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps in the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
